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(S)-(-)-Celiprolol Hydrochloride Documentation Hub

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  • Product: (S)-(-)-Celiprolol Hydrochloride
  • CAS: 102293-39-0

Core Science & Biosynthesis

Foundational

Technical Guide: Asymmetric Synthesis of (S)-(-)-Celiprolol Hydrochloride

Executive Summary & Strategic Rationale Celiprolol is a third-generation -selective adrenoceptor antagonist with partial -agonist activity and weak -antagonist properties.[1] While often marketed as a racemate, the (S)-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Celiprolol is a third-generation


-selective adrenoceptor antagonist with partial 

-agonist activity and weak

-antagonist properties.[1] While often marketed as a racemate, the (S)-(-)-enantiomer is the primary pharmacophore responsible for

-blockade, exhibiting significantly higher affinity for the

-receptor than its (R)-counterpart.

This guide outlines a stereoselective synthesis pathway for (S)-(-)-Celiprolol Hydrochloride. Unlike traditional racemic routes that require wasteful resolution steps, this protocol utilizes a "Chiral Pool" approach using (2S)-Glycidyl 3-nitrobenzenesulfonate to ensure high enantiomeric excess (ee > 98%) and process robustness.

Key Pharmacophore Features[1][2][3][4][5]
  • Hydrophilic Urea Tail: N',N'-diethylurea moiety confers water solubility and cardioselectivity.

  • Aromatic Core: 3-Acetyl-4-hydroxy substitution pattern, critical for intrinsic sympathomimetic activity (ISA).

  • Chiral Linker: (S)-2-hydroxy-3-aminopropoxy chain, essential for receptor binding.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to be convergent. We construct the aromatic urea core first (Fragment A) and then couple it with the chiral linker (Fragment B) before the final amination.

  • Disconnection: The ether linkage between the phenol and the chiral glycidyl moiety.

  • Chiral Strategy: Use of sulfonate-activated chiral glycidol prevents racemization and ensures regioselective attack by the phenoxide.

  • Core Construction: A Fries rearrangement is employed to introduce the acetyl group regioselectively ortho to the phenol.

Pathway Visualization

CeliprololSynthesis Start 4-Chloronitrobenzene Int1 4-Aminophenol Start->Int1 1. Hydrolysis 2. Reduction Int2 N-(4-hydroxyphenyl)-N',N'-diethylurea Int1->Int2 + Reagent1 (Acylation) Reagent1 Diethylcarbamoyl Chloride Int3 N-(4-acetoxyphenyl)-N',N'-diethylurea Int2->Int3 Acetic Anhydride Process1 Fries Rearrangement (AlCl3, 140°C) Int3->Process1 Core CORE INTERMEDIATE: N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea Process1->Core Int4 (S)-Glycidyl Ether Intermediate Core->Int4 + ChiralReagent (NaH, DMF, 0°C) ChiralReagent (2S)-Glycidyl 3-nitrobenzenesulfonate ProductBase (S)-Celiprolol Base Int4->ProductBase + Amine (Ring Opening) Amine tert-Butylamine Final (S)-(-)-Celiprolol HCl ProductBase->Final HCl / iPrOH

Figure 1: Convergent synthesis pathway for (S)-Celiprolol HCl emphasizing the Fries rearrangement and chiral coupling steps.

Detailed Experimental Protocols

Phase 1: Synthesis of the Urea-Phenol Core

Target: N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea

This phase builds the aromatic backbone. The critical step is the Fries rearrangement, which moves the acetyl group from the oxygen to the ring carbon.

Protocol:

  • Urea Formation:

    • Charge a reactor with 4-aminophenol (1.0 eq) and dichloromethane (DCM).

    • Add triethylamine (1.2 eq) followed by slow addition of diethylcarbamoyl chloride (1.1 eq) at 0-5°C.

    • Stir at RT for 4 hours. Wash with water, dry, and concentrate to yield N-(4-hydroxyphenyl)-N',N'-diethylurea.

  • O-Acetylation:

    • Dissolve the intermediate in acetic anhydride (3.0 eq). Heat to 60°C for 2 hours.

    • Quench with ice water. Filter the precipitate (N-(4-acetoxyphenyl)-N',N'-diethylurea).

  • Fries Rearrangement (Critical Step):

    • Mix the O-acetylated urea (1.0 eq) with anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) in a dry flask (solvent-free or in nitrobenzene).

    • Heat to 140°C for 3 hours. The mixture will become a viscous melt.

    • Causality: High temperature and Lewis acid drive the acyl group migration to the thermodynamically favored ortho position relative to the phenol.

    • Workup: Cool to 60°C, carefully quench with ice/HCl (2N) to decompose the aluminum complex. Extract with Ethyl Acetate.[2]

    • Purification: Recrystallize from Ethanol/Water.

Data Summary: Phase 1

ParameterSpecification
Intermediate N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea
Appearance Off-white to pale yellow crystalline solid
Melting Point 138 - 140°C
Yield (Step 3) 65 - 70%
Phase 2: Asymmetric Coupling (The Chiral Switch)

Target: (S)-3-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-1,1-diethylurea

This step defines the stereochemistry. We use (2S)-(+)-Glycidyl 3-nitrobenzenesulfonate (also known as (S)-Glycidyl Nosylate).

  • Why Nosylate? The sulfonate is a superior leaving group to chloride (found in epichlorohydrin), allowing for milder conditions that prevent racemization.

  • Stereochemistry Logic: The nucleophilic attack of the phenoxide occurs at the primary carbon (C1) of the glycidyl group. The chiral center at C2 is not involved in the substitution. Therefore, the configuration is retained .

    • (S)-Glycidyl Nosylate

      
       (S)-Epoxide Ether.
      

Protocol:

  • Dissolve the Phase 1 Phenol (1.0 eq) in anhydrous DMF under Nitrogen.

  • Add Sodium Hydride (NaH) (60% dispersion, 1.1 eq) at 0°C. Stir for 30 min until H₂ evolution ceases (Formation of Sodium Phenoxide).

  • Add (2S)-Glycidyl 3-nitrobenzenesulfonate (1.05 eq) dissolved in DMF dropwise over 20 minutes.

  • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with saturated NaHCO₃ (to remove nitrobenzenesulfonic acid) and brine.

  • Validation: Check optical rotation. The product should be dextrorotatory (+).

Phase 3: Amination and Salt Formation

Target: (S)-(-)-Celiprolol Hydrochloride

Protocol:

  • Ring Opening:

    • Dissolve the (S)-Epoxide intermediate in Isopropanol (IPA) .

    • Add tert-Butylamine (excess, 3.0 eq) to prevent polymerization/oligomerization.

    • Reflux (80°C) for 6 hours.

    • Mechanism: The amine attacks the less substituted carbon of the epoxide (regioselective), opening the ring to form the secondary alcohol. The stereocenter remains untouched.

  • Isolation:

    • Distill off excess tert-butylamine and solvent under reduced pressure.

    • The residue is the crude (S)-Celiprolol base.

  • Hydrochlorination:

    • Dissolve the base in minimal Ethanol.

    • Add Ethanolic HCl (1.1 eq) dropwise at 0°C.

    • Add Diethyl Ether or Acetone to induce crystallization.

    • Filter the white solid.

Data Summary: Final Product

ParameterSpecification
Chemical Name (S)-3-[3-acetyl-4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-1,1-diethylurea HCl
Yield (Overall) ~35-40% (from 4-aminophenol)
Enantiomeric Excess > 98% (determined by Chiral HPLC)
Optical Rotation

to

(c=1, MeOH)

Analytical Validation (Self-Validating System)

To ensure the protocol is trustworthy, the following analytical controls must be implemented at the "Chiral Coupling" and "Final" stages.

Chiral HPLC Method[6][8]
  • Column: Chiralpak IC (Immobilized polysaccharide type).[2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (70 : 30 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or Fluorescence (Ex 310nm / Em 410nm).

  • Acceptance Criteria: (S)-enantiomer > 99.0%; (R)-enantiomer < 0.5%.[3]

Impurity Profile

Monitor for "Bis-ether" impurity : Formed if the phenoxide attacks the epoxide ring of the product or if stoichiometry is off. Controlled by using excess amine and slow addition of the glycidyl reagent.

References

  • Jia, L., Mao, X., Qian, C., & Chen, X. (2011).[4] An improved synthesis of a beta-blocker celiprolol hydrochloride.[5][4] Journal of Chemical Research, 35(11), 640–643. Link

  • Eichelbaum, M., et al. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase.[2] Farmacia, 61(5). Link

  • Chemie Linz AG. (1977). Urea derivatives.[1][4][6] US Patent 4,001,282. Link

  • Sharpless, K. B., et al. (2002). Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. (Contextual reference for alternative chiral resolution strategies). Link

Sources

Exploratory

Technical Guide: (S)-(-)-Celiprolol Hydrochloride (CAS 102293-39-0)

[1][2][3] Executive Summary Subject: (S)-(-)-Celiprolol Hydrochloride CAS: 102293-39-0 Class: Third-Generation -Selective Adrenergic Antagonist / Partial -Agonist[1][2] (S)-(-)-Celiprolol Hydrochloride represents the pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Subject: (S)-(-)-Celiprolol Hydrochloride CAS: 102293-39-0 Class: Third-Generation


-Selective Adrenergic Antagonist / Partial 

-Agonist[1][2]

(S)-(-)-Celiprolol Hydrochloride represents the pharmacologically active levorotatory enantiomer of the racemic drug Celiprolol. Unlike traditional non-selective beta-blockers, this compound exhibits a unique dual-action mechanism : it acts as a potent, cardioselective antagonist at


-adrenergic receptors while simultaneously functioning as a partial agonist at 

-adrenergic receptors.[1][2][3][4][5] This profile confers antihypertensive efficacy with a reduced risk of bronchoconstriction and peripheral vasoconstriction, distinguishing it from second-generation agents like atenolol.[2]

This guide provides a rigorous technical analysis of the (S)-enantiomer, detailing its stereochemical isolation, mechanistic pharmacodynamics, and validated analytical protocols for researchers in cardiovascular drug development.

Chemical Identity & Stereochemistry

The therapeutic efficacy of beta-blockers is governed by the chirality of the hydroxyl-bearing carbon in the propanolamine side chain. For Celiprolol, the (S)-(-)-enantiomer carries the primary


-blocking activity, often exceeding the potency of the (R)-enantiomer by orders of magnitude.
PropertySpecification
Chemical Name (S)-3-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride
Molecular Formula

Molecular Weight 415.96 g/mol
Chiral Center C-2 of the propoxy chain (S-configuration)
Appearance White to off-white crystalline powder
Solubility Hydrophilic; soluble in water, methanol, and ethanol
pKa ~9.5 (Secondary amine)
Stereochemical Significance

In the racemic mixture (CAS 57470-78-7), the (R)-enantiomer may contribute to


-agonism or act as a competitive impurity. Isolating the (S)-form (CAS 102293-39-0) allows for precise modulation of cardiac output without the "off-target" metabolic or respiratory noise associated with the racemate.

Pharmacodynamics: The Dual-Action Mechanism

(S)-Celiprolol's clinical advantage lies in its ability to decouple negative chronotropy (heart rate reduction) from peripheral vasoconstriction.[3]

Mechanism of Action Pathway
  • 
    -Antagonism (Heart):  The (S)-enantiomer competitively binds to 
    
    
    
    receptors in the myocardium, inhibiting the binding of catecholamines (norepinephrine). This blocks the
    
    
    -protein/adenylyl cyclase pathway, reducing cAMP levels, PKA activation, and calcium influx, resulting in decreased heart rate and contractility.
  • 
    -Partial Agonism (Vasculature/Lungs):  Unlike propranolol, (S)-Celiprolol weakly stimulates 
    
    
    
    receptors. This maintains a basal level of cAMP in smooth muscle cells, promoting myosin light chain phosphatase (MLCP) activity, leading to vasodilation and bronchodilation.
  • 
    -Modulation & NO Release:  Emerging evidence suggests interaction with endothelial 
    
    
    
    receptors, stimulating Nitric Oxide (NO) synthase.
Visualization: Signaling Pathway

Celiprolol_MOA Celiprolol (S)-Celiprolol Beta1 β1-Receptor (Myocardium) Celiprolol->Beta1 Blocks (Antagonist) Beta2 β2-Receptor (Smooth Muscle) Celiprolol->Beta2 Stimulates (Partial Agonist) NE Norepinephrine Gs Gs Protein Beta1->Gs Stimulates Beta2->Gs NE->Beta1 Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Ca Ca2+ Influx PKA->Ca Increases MLCK MLCK Phosphorylation (Inhibition) PKA->MLCK Inhibits Effect_Heart Decreased Heart Rate & Contractility Ca->Effect_Heart Effect_Vessel Vasodilation & Bronchodilation MLCK->Effect_Vessel

Caption: (S)-Celiprolol acts as a molecular switch: blocking the pro-contractile


 pathway while engaging the vasorelaxant 

pathway.

Synthesis & Isolation Protocols

Obtaining high-purity (S)-(-)-Celiprolol HCl (CAS 102293-39-0) requires either asymmetric synthesis or chiral resolution. The Chiral Resolution Protocol is preferred for laboratory scale-up from the commercially available racemate.

Protocol: Chiral Resolution via Preparative HPLC

This workflow isolates the (S)-enantiomer from racemic Celiprolol HCl.

Reagents:

  • Racemic Celiprolol HCl (CAS 57470-78-7)[6]

  • Mobile Phase: n-Hexane : Ethanol : Triethylamine (TEA) (70 : 30 : 0.4 v/v/v)[7][8]

  • Column: Chiralpak IC (Immobilized cellulose tris-(3,5-dichlorophenylcarbamate))[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of racemic Celiprolol HCl in 10 mL of ethanol. Filter through a 0.45 µm PTFE membrane.

  • System Equilibration: Flush the Chiralpak IC column with mobile phase at 0.5 mL/min for 30 minutes until the baseline stabilizes.

  • Injection: Inject 20 µL of the sample solution.

  • Separation:

    • Peak 1 ((R)-isomer): Elutes first (approx.

      
       = 12-14 min).
      
    • Peak 2 ((S)-isomer): Elutes second (approx.

      
       = 16-18 min). Note: Elution order must be confirmed with a standard as it may vary with column age and exact mobile phase composition.
      
  • Collection: Fractionate the second peak (assuming standard elution order).

  • Salt Formation: Evaporate the solvent fraction under reduced pressure. Redissolve the residue in minimal ethanol and add 1.0 equivalent of HCl (1M in diethyl ether) to precipitate (S)-(-)-Celiprolol Hydrochloride.

  • Recrystallization: Recrystallize from acetone/water to remove TEA traces.

Visualization: Isolation Workflow

Synthesis_Workflow Racemate Racemic Celiprolol HCl (Starting Material) Prep Dissolution & Filtration (Ethanol, 0.45µm) Racemate->Prep HPLC Chiral HPLC (Chiralpak IC) Prep->HPLC Peak1 Fraction 1: (R)-Isomer (Discard/Store) HPLC->Peak1 tR ~12 min Peak2 Fraction 2: (S)-Isomer (Target) HPLC->Peak2 tR ~16 min Workup Evaporation & HCl Salt Formation Peak2->Workup Final (S)-(-)-Celiprolol HCl (>99% ee) Workup->Final

Caption: Workflow for the chromatographic isolation of (S)-Celiprolol from racemic mixtures.

Analytical Characterization & Quality Control

To ensure the integrity of the (S)-enantiomer for research, the following validated parameters must be met.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak IC (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane/Ethanol/TEA (70:30:0.4).[7][8]

  • Flow Rate: 0.5 mL/min.

  • Detection: Fluorescence (Excitation 230 nm, Emission 340 nm) for high sensitivity.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

Spectroscopic Identification
  • Optical Rotation:

    
     to 
    
    
    
    (
    
    
    , Methanol). Note: The negative sign confirms the levorotatory (S)-form.[9]
  • 1H NMR (DMSO-d6):

    • 
       1.08 (s, 9H, t-butyl)
      
    • 
       2.10 (s, 3H, acetyl)
      
    • 
       1.05 (t, 6H, N-ethyl)
      
    • Characteristic splitting of the chiral proton at C-2 of the propoxy chain confirms structural integrity, though not absolute configuration (requires XRD or chiral shift reagents).

Research Applications & Handling

Storage & Stability[2]
  • Temperature: Store at 2-8°C (desiccated).

  • Hygroscopicity: Moderately hygroscopic; handle in a humidity-controlled environment.

  • Stability: Stable for >2 years if protected from light and moisture. Aqueous solutions should be prepared fresh or stored frozen.

In Vitro Binding Assay (Protocol Summary)

To verify biological activity:

  • System: Rat heart membranes (rich in

    
    ).
    
  • Radioligand: [3H]-CGP-12177 (non-selective beta-antagonist).

  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of (S)-Celiprolol.
  • Analysis: Plot displacement curves. (S)-Celiprolol should show a

    
     in the low nanomolar range for 
    
    
    
    sites, significantly lower (higher potency) than the (R)-enantiomer.

References

  • Pharmacological Profile of Celiprolol: Smith, L.H., & Wolf, P.S. (1984).[5][10][11] Celiprolol.[6][10][11][12][13][14][15][16][17][18] In: Scriabine A. (eds) New Drugs Annual: Cardiovascular Drugs. Raven Press. (Snippet verification)

  • Chiral Separation Methodology: El-Shaheny, R.N., et al. (2014).[10] HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection.[7][8] Journal of Chromatography B.

  • Mechanism of Action (Beta-1/Beta-2): Dunn, C.J., et al. (1991). Celiprolol.[6][10][11][12][13][19][14][15][16][17][18] An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease. Drugs.

  • Chemical Structure & CAS Verification: PubChem Compound Summary for CID 65660 (Celiprolol HCl).

  • Synthesis & Impurity Profiling: Joshi, R.A., et al. (2001). A New and Improved Process for Celiprolol Hydrochloride.[17] Organic Process Research & Development. [20]

Sources

Foundational

Technical Guide: (S)-(-)-Celiprolol Hydrochloride Beta-1 Selective Adrenergic Antagonist Activity

Executive Summary (S)-(-)-Celiprolol Hydrochloride represents a distinct class of "third-generation" -adrenergic receptor antagonists.[1][2] Unlike traditional blockers (e.g., atenolol, propranolol) which function purely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-Celiprolol Hydrochloride represents a distinct class of "third-generation"


-adrenergic receptor antagonists.[1][2] Unlike traditional blockers (e.g., atenolol, propranolol) which function purely as antagonists, Celiprolol exhibits a complex dual-mechanism profile: it is a highly selective 

-adrenoceptor antagonist
with concomitant partial

-agonist activity
(Intrinsic Sympathomimetic Activity, ISA).[1][3]

This guide focuses specifically on the (S)-(-)-enantiomer , the pharmacologically active stereoisomer responsible for the


-blocking efficacy. The (S)-enantiomer's unique ability to downregulate cardiac work (negative chronotropy) while simultaneously promoting peripheral vasodilation (via 

agonism) creates a hemodynamic profile that preserves cardiac output and reduces afterload, distinguishing it from non-vasodilating

-blockers.

Molecular Pharmacology & Stereochemistry

The Pharmacophore: (S)-(-)-Configuration

The beta-blocking activity of Celiprolol resides almost exclusively in the (S)-(-)-enantiomer . This stereoselectivity is governed by the chiral carbon at the


-hydroxyl position of the oxypropanolamine side chain.
  • (S)-(-)-Celiprolol: High affinity for

    
     receptors; responsible for therapeutic bradycardic effects.
    
  • (R)-(+)-Celiprolol: Significantly lower affinity (10–50x less potent) for

    
     receptors; negligible contribution to adrenergic blockade.
    
Receptor Selectivity Profile

(S)-Celiprolol is characterized by a high


 selectivity ratio regarding antagonism, but it engages 

receptors as a partial agonist.[1][3]
Receptor SubtypeInteraction ModePhysiological Outcome

-Adrenergic
Competitive Antagonist Reduced heart rate, decreased myocardial

demand.[1]

-Adrenergic
Partial Agonist (ISA) Bronchodilation, peripheral vasodilation, preserved lipid metabolism.

-Adrenergic
Weak Antagonist Minor contribution to vasodilation (secondary mechanism).

Mechanism of Action: The Dual-Pathway Signal

The clinical efficacy of (S)-Celiprolol relies on uncoupling the Gs-protein signaling cascade in cardiomyocytes while weakly stimulating it in vascular smooth muscle.

Signaling Pathway Diagram

The following diagram illustrates the differential effects of (S)-Celiprolol on cardiac versus vascular tissue.

Celiprolol_Mechanism cluster_Heart Cardiomyocyte (Heart) cluster_Vessel Vascular Smooth Muscle Celiprolol (S)-Celiprolol Beta1 Beta-1 Receptor Celiprolol->Beta1 Competes/Blocks Beta2 Beta-2 Receptor Celiprolol->Beta2 Partial Agonist Binding Gs_Heart Gs Protein Beta1->Gs_Heart Coupling Blocked NE Norepinephrine NE->Beta1 Endogenous Agonist AC_Heart Adenylyl Cyclase Gs_Heart->AC_Heart cAMP_Heart cAMP AC_Heart->cAMP_Heart Effect_Heart Decreased HR & Contractility cAMP_Heart->Effect_Heart Gs_Vessel Gs Protein Beta2->Gs_Vessel Weak Activation AC_Vessel Adenylyl Cyclase Gs_Vessel->AC_Vessel cAMP_Vessel cAMP AC_Vessel->cAMP_Vessel Moderate Increase Effect_Vessel Vasodilation / Relaxation cAMP_Vessel->Effect_Vessel

Caption: Differential signaling of (S)-Celiprolol:


 blockade (red T-bar) vs. partial 

activation (green arrow).

Experimental Validation: Self-Validating Protocols

To rigorously quantify the activity of (S)-(-)-Celiprolol, a Competitive Radioligand Binding Assay is the gold standard. This protocol validates affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and selectivity.
Protocol: Competitive Radioligand Binding Assay ( vs )

Objective: Determine the inhibition constant (


) of (S)-Celiprolol for human 

receptors.

Reagents & Materials:

  • Cell Line: CHO-K1 or HEK293 membranes overexpressing human

    
    -AR (Target) and 
    
    
    
    -AR (Selectivity Control).
  • Radioligand: [

    
    I]-(-)-Iodocyanopindolol (
    
    
    
    I-ICYP). Specific activity ~2200 Ci/mmol.
  • Test Compound: (S)-(-)-Celiprolol HCl (dissolved in DMSO, serial dilutions

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB) Control: Propranolol (

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Assay Buffer.

    • Validation Check: Protein concentration must be normalized (e.g., 5-10

      
      /well) to prevent ligand depletion (<10% of total ligand bound).
      
  • Incubation (Equilibrium Binding):

    • In a 96-well plate, add:

      • 
         Membrane suspension.
        
      • 
        
        
        
        
        I-ICYP (Final concentration ~0.2 nM, approx
        
        
        ).
      • 
         (S)-Celiprolol (Competitor) OR Buffer (Total Binding) OR Propranolol (NSB).
        
    • Incubate for 90 minutes at 25°C (Room Temp) to reach equilibrium.

  • Termination & Filtration:

    • Use a cell harvester (e.g., Brandel) to vacuum filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters and add liquid scintillant.[4]

    • Count radioactivity (CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding:

      
      .
      
    • Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

      
      :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its affinity.
Workflow Visualization

Assay_Workflow cluster_Plate 96-Well Plate Setup Start Start: Membrane Prep (CHO-hBeta1) Well_TB Total Binding (Membrane + 125I-ICYP) Start->Well_TB Well_NSB Non-Specific Binding (+ 10uM Propranolol) Start->Well_NSB Well_Exp Experimental (+ (S)-Celiprolol Titration) Start->Well_Exp Incubate Incubate 90 min @ 25°C Well_TB->Incubate Well_NSB->Incubate Well_Exp->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analyze Data Analysis (Cheng-Prusoff -> Ki) Count->Analyze

Caption: Workflow for Competitive Radioligand Binding Assay to determine


 of (S)-Celiprolol.

Data Interpretation & Reference Values

When analyzing (S)-Celiprolol, the following affinity profiles are expected. Note the distinction between affinity (binding) and efficacy (functional response).

Expected Binding Constants ( )
ParameterValue Range (Approx)Interpretation

Affinity (

)
100 - 300 nM Moderate-High affinity. Validates competitive antagonism.

Affinity (

)
> 1000 nM Lower affinity than

, confirming selectivity.
Selectivity Ratio (

)
> 1:10 Indicates preferential binding to cardiac receptors.
Hill Slope ~ 1.0 Indicates competitive binding at a single site.
Functional Differentiation (cAMP Assay)

To distinguish (S)-Celiprolol from a pure antagonist like Atenolol:

  • Assay: cAMP accumulation in

    
    -expressing cells.
    
  • Result: (S)-Celiprolol will show a 20-40% increase in cAMP relative to Isoproterenol (Full Agonist), confirming Intrinsic Sympathomimetic Activity (ISA) . A pure antagonist would show 0% increase.

References

  • Smith, R. D., & Wolf, P. S. (1984). Celiprolol.[1][3][5][6][7][8][9] In New Drugs Annual: Cardiovascular Drugs. Raven Press.

  • Rehnqvist, N. (1991). Clinical experience with celiprolol. American Heart Journal, 121(2), 691-694.

  • Kaumann, A. J. (1991). Mechanism of action of celiprolol. American Heart Journal.

    
    -partial agonist component). 
    
  • Motulsky, H. J. (2024). Competitive binding experiments. GraphPad Guide to Pharmacology. (Standard protocol reference for

    
     calculation). 
    
  • ChemicalBook. (2025).[6][7] Celiprolol Hydrochloride Product Description and Properties.

Sources

Exploratory

Technical Guide: Partial Beta-2 Agonist Activity of (S)-(-)-Celiprolol Hydrochloride

Executive Summary (S)-(-)-Celiprolol Hydrochloride represents a distinct class within the adrenergic antagonist landscape. Unlike "pure" beta-blockers (e.g., bisoprolol) or non-selective antagonists (e.g., propranolol),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-Celiprolol Hydrochloride represents a distinct class within the adrenergic antagonist landscape. Unlike "pure" beta-blockers (e.g., bisoprolol) or non-selective antagonists (e.g., propranolol), Celiprolol exhibits a paradoxical dual mechanism : it functions as a potent, cardioselective ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adrenoceptor antagonist  while simultaneously acting as a partial 

-adrenoceptor agonist
.[1][2]

This technical guide dissects the molecular pharmacology of this partial agonism, detailing the signaling cascades, experimental validation protocols, and the critical clinical implications for vascular pathologies such as Vascular Ehlers-Danlos Syndrome (vEDS).

Pharmacodynamic Architecture

The Receptor Selectivity Profile

The therapeutic index of (S)-(-)-Celiprolol is defined by its ability to modulate sympathetic tone differentially across tissue types.

Receptor SubtypePrimary Tissue Location(S)-Celiprolol ActionPhysiological Outcome

-Adrenergic
Cardiac Tissue (SA Node, Myocardium)Antagonist (Competitive)Negative chronotropy/inotropy (↓ HR, ↓ BP).[1]

-Adrenergic
Vascular/Bronchial Smooth MusclePartial Agonist (ISA*)Vasodilation, bronchodilation, maintained peripheral perfusion.

-Adrenergic
Vascular Smooth MuscleWeak Antagonist (Debated)Minor contribution to vasodilation.

*ISA: Intrinsic Sympathomimetic Activity.[3][4][5][6]

Defining "Partial Agonism" in this Context

In the context of Celiprolol, partial agonism implies that when the drug binds to the


 receptor, it stabilizes the active conformation (

) less efficiently than a full agonist (like Isoprenaline).
  • Intrinsic Activity (

    
    ):  Approximately 0.3 – 0.4 (relative to Isoprenaline = 1.0).
    
  • The "Ceiling Effect": In the absence of endogenous catecholamines, Celiprolol provides a baseline stimulatory signal (vasodilation). However, in the presence of high circulating epinephrine (a full agonist), Celiprolol acts as a functional antagonist by competing for the binding site and dampening the maximal response.

Molecular Mechanism of Action[8]

The partial


 agonist activity of (S)-(-)-Celiprolol triggers a G-protein coupled signaling cascade that results in smooth muscle relaxation. This pathway is distinct because it occurs alongside 

blockade, preventing the reflex tachycardia often seen with direct vasodilators.
The Signaling Cascade
  • Ligand Binding: (S)-Celiprolol binds to the orthosteric site of the

    
    -adrenoceptor (GPCR) on vascular smooth muscle cells.
    
  • Conformational Change: The receptor undergoes a partial shift to the active state (

    
    ).
    
  • Gs Coupling: The

    
     subunit dissociates and activates Adenylyl Cyclase (AC) .[7]
    
  • cAMP Generation: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .[7][8]

  • PKA Activation: cAMP activates Protein Kinase A (PKA) .[7]

  • Phosphorylation Events: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular

    
    , leading to vasorelaxation .
    
Pathway Visualization

G Celiprolol (S)-Celiprolol (Ligand) B2AR β2-Adrenoceptor (Vascular Smooth Muscle) Celiprolol->B2AR Partial Agonist Binding Gs Gs Protein Activation B2AR->Gs Partial Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP → cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↓ Intracellular Ca2+ PKA->Ca Phosphorylation MLCK MLCK Inhibition PKA->MLCK Phosphorylation Relax Vasodilation / Bronchodilation Ca->Relax Mechanism MLCK->Relax Mechanism

Figure 1: The Gs-coupled signaling cascade initiated by (S)-Celiprolol at the


-adrenoceptor, resulting in smooth muscle relaxation.[5]

Experimental Validation Protocols

To rigorously confirm the partial agonist activity of (S)-(-)-Celiprolol, researchers must employ a "Self-Validating" experimental design. This involves proving that the observed effect (relaxation/cAMP) is specifically mediated by the


 receptor and not an off-target mechanism.
Protocol A: Functional Organ Bath Assay (The Gold Standard)

Objective: Quantify vasorelaxation in pre-contracted tissue and confirm


 specificity.
  • Tissue Preparation: Isolate rat thoracic aorta or guinea pig trachea. Clean adherent connective tissue. Cut into 3-4 mm rings.

  • Setup: Suspend rings in Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Connect to isometric force transducers.
  • Equilibration: Apply resting tension (e.g., 2g for aorta) and equilibrate for 60 mins.

  • Pre-contraction: Induce stable contraction using Phenylephrine (

    
     M) or Methacholine .
    
  • Agonist Challenge (The Experiment):

    • Add cumulative concentrations of (S)-Celiprolol (

      
       M to 
      
      
      
      M).
    • Observation: Tissue should exhibit dose-dependent relaxation (typically reaching 30-50% of maximal relaxation).

  • Validation Step (The Control):

    • Repeat the curve in the presence of ICI-118,551 (50 nM), a highly selective

      
      -antagonist.
      
    • Result: The relaxation curve of Celiprolol must be significantly shifted to the right or abolished. This confirms the effect is

      
      -mediated.[2]
      
    • Negative Control: Pre-treatment with Atenolol (selective

      
       blocker) should not  block the relaxation, proving the effect is not 
      
      
      
      mediated.
Protocol B: cAMP FRET/TR-FRET Assay (Molecular Quantification)

Objective: Measure the intrinsic activity at the second messenger level.

  • Cell Line: HEK293 cells stably expressing human

    
    -AR.
    
  • Reagent: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Stimulation:

    • Full Agonist Control: Isoprenaline (creates the 100% Emax baseline).

    • Test Compound: (S)-Celiprolol (titrated doses).

    • Antagonist Mode: Isoprenaline + Celiprolol (to show Celiprolol competes and lowers the Isoprenaline max signal).

  • Readout: Measure fluorescence ratio (665 nm/620 nm).

  • Calculation:

    
    
    Target Value: 0.25 – 0.40.
    
Experimental Logic Flow

Experiment Start Start: Pre-contracted Tissue (Aorta) AddCeli Add (S)-Celiprolol (Cumulative) Start->AddCeli Result1 Relaxation Observed? AddCeli->Result1 Blocker Add ICI-118,551 (Selective β2 Antagonist) Result1->Blocker Yes Fail Non-Specific Effect (NO/Ca Channel) Result1->Fail No Rechallenge Re-add (S)-Celiprolol Blocker->Rechallenge Result2 Relaxation Blocked? Rechallenge->Result2 Conclusion VALIDATED: β2-Mediated Partial Agonism Result2->Conclusion Yes Result2->Fail No

Figure 2: Decision tree for validating receptor-specific partial agonism in functional tissue assays.

Clinical Translation: The vEDS Context

The unique pharmacodynamic profile of (S)-(-)-Celiprolol is the cornerstone of its application in Vascular Ehlers-Danlos Syndrome (vEDS) , a condition characterized by fragile collagen type III.

Why Partial Agonism Matters in vEDS

In vEDS, high blood pressure or vascular spasms can lead to catastrophic arterial rupture.

  • 
     Antagonism:  Reduces the rate of pressure rise (
    
    
    
    ) in the aorta, minimizing mechanical "hammering" on the fragile vessel wall.
  • 
     Partial Agonism:  Maintains a baseline vasodilatory tone. Unlike pure beta-blockers, which can leave alpha-adrenergic vasoconstriction unopposed (leading to increased peripheral resistance), Celiprolol prevents vasospasm and reduces the overall wall stress tension.
    

This "Selective Adrenoceptor Modulation" is why Celiprolol was selected for the BBEST Trial , which demonstrated a significant reduction in arterial events in vEDS patients compared to no treatment.

References

  • Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet, 376(9751), 1476-1484.

  • Smith, R. D., & Wolf, P. S. (1984). Celiprolol. New Drug Annual: Cardiovascular Drugs, 2, 19-35.
  • Lamon, K. D. (1991). Clinical safety and efficacy of celiprolol.[4] American Heart Journal, 121(2), 683-687.[4]

  • Perrone, M. H., & Barrett, J. A. (1991). Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator.[2][4] American Heart Journal, 121(2 Pt 2), 677-683.[4]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.

Sources

Foundational

In vitro characterization of (S)-(-)-Celiprolol Hydrochloride

In Vitro Characterization of (S)-(-)-Celiprolol Hydrochloride: A Technical Guide Executive Summary (S)-(-)-Celiprolol Hydrochloride is the active enantiomer of the third-generation beta-blocker celiprolol. Unlike varying...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Characterization of (S)-(-)-Celiprolol Hydrochloride: A Technical Guide

Executive Summary (S)-(-)-Celiprolol Hydrochloride is the active enantiomer of the third-generation beta-blocker celiprolol. Unlike varying classes of beta-adrenergic antagonists, celiprolol exhibits a unique pharmacological triad: high


-selectivity, partial 

-agonism (intrinsic sympathomimetic activity, ISA), and weak

-antagonism. This profile is clinically critical, particularly in the management of vascular Ehlers-Danlos Syndrome (vEDS), where it reduces arterial wall stress without causing the unopposed vasoconstriction typical of non-selective beta-blockers.

This guide provides a rigorous technical framework for the in vitro characterization of (S)-celiprolol, focusing on its receptor kinetics, unique signaling crosstalk, and complex transporter interactions.

Physicochemical Profiling

Before initiating biological assays, the physicochemical baseline must be established to ensure assay stability and physiological relevance. (S)-Celiprolol is notably hydrophilic, distinguishing it from lipophilic beta-blockers like propranolol.

ParameterValueTechnical Implication
Molecular Weight 415.95 g/mol (HCl salt)Use molar concentrations for all Ki determinations.
Solubility (Water) ~2 mg/mLHighly soluble; DMSO stocks are standard but aqueous working solutions are stable.
LogP ~1.9 (Experimental)Low lipophilicity; minimal non-specific binding in plasticware.
pKa ~9.66 (Basic)Ionized at physiological pH (7.4); impacts membrane permeability.
Appearance White to beige powderHygroscopic; store desiccated at 2-8°C.

Pharmacodynamic Characterization: The Target Profile

The primary objective is to quantify the affinity for the


-adrenoceptor while verifying the partial agonism at the 

-adrenoceptor.
Receptor Binding Affinity

The (S)-enantiomer carries the primary beta-blocking activity. Binding assays should utilize membranes overexpressing human recombinant receptors to avoid species-specific variance.

  • 
    -Adrenoceptor:  High affinity antagonism.
    
  • 
    -Adrenoceptor:  Lower affinity; functional assays are required to detect partial agonism.
    
  • 
    -Adrenoceptor:  Weak antagonism; relevant for preventing peripheral vasoconstriction.
    
Functional Signaling & TGF- Crosstalk (vEDS Mechanism)

In vEDS, celiprolol's value extends beyond simple heart rate reduction. It is hypothesized to modulate the TGF-


 pathway, enhancing collagen synthesis and maintaining arterial integrity.[1][2] The diagram below illustrates the dual mechanism: hemodynamic load reduction via 

blockade and vascular remodeling via

/ TGF-

crosstalk.

Celiprolol_Signaling Celiprolol (S)-Celiprolol Beta1 β1-Receptor (Heart) Celiprolol->Beta1 Antagonism Beta2 β2-Receptor (Vasculature) Celiprolol->Beta2 Partial Agonism AC Adenylyl Cyclase Beta1->AC Inhibition Stress Mechanical Wall Stress Beta1->Stress Reduces HR/BP Beta2->AC Weak Stimulation TGFb TGF-β Signaling Beta2->TGFb Crosstalk (Hypothesized) cAMP cAMP AC->cAMP Modulation PKA PKA cAMP->PKA Collagen Collagen Synthesis TGFb->Collagen Stabilization

Figure 1: Dual mechanism of action showing


-mediated hemodynamic unloading and putative 

-mediated TGF-

pathway modulation for arterial stabilization.[2][3]

ADME & Transporter Interplay: The "Push-Pull" System

(S)-Celiprolol is a substrate for both influx (OATP) and efflux (P-gp) transporters. This "push-pull" dynamic is critical for its variable bioavailability and susceptibility to food-drug interactions (e.g., grapefruit juice).

  • P-glycoprotein (P-gp/MDR1): Limits absorption and blood-brain barrier penetration.

  • OATP1A2: Facilitates intestinal absorption.[3][4] Inhibition of OATP1A2 (e.g., by naringin) drastically reduces celiprolol exposure.

Transporter_Flux cluster_lumen Intestinal Lumen (Apical) cluster_cell Enterocyte cluster_blood Portal Blood (Basolateral) Celiprolol_Out (S)-Celiprolol OATP OATP1A2 (Influx) Celiprolol_Out->OATP Uptake Naringin Naringin (Inhibitor) Naringin->OATP Inhibition Celiprolol_In (S)-Celiprolol OATP->Celiprolol_In Pgp P-gp (MDR1) (Efflux) Pgp->Celiprolol_Out Efflux Celiprolol_In->Pgp Substrate Binding Celiprolol_Blood Systemic Circulation Celiprolol_In->Celiprolol_Blood Passive/Basolateral Transport

Figure 2: The intestinal "Push-Pull" model. OATP1A2 drives uptake while P-gp recycles drug back to the lumen. Naringin blocks the entry door (OATP), causing absorption failure.

Experimental Protocols

Protocol A: High-Sensitivity -Adrenoceptor Binding Assay

This protocol determines the


 of (S)-celiprolol using a competitive radioligand binding format.

Materials:

  • Membranes: CHO cells overexpressing human

    
    -AR.
    
  • Radioligand: [3H]-CGP 12177 (Hydrophilic ligand, specific for cell surface receptors).

  • Non-specific control: 10 µM Propranolol.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Dilute (S)-celiprolol in assay buffer (Range:

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane suspension, 50 µL [3H]-CGP 12177 (~1 nM final), and 50 µL test compound.

  • Equilibrium: Incubate at 25°C for 90 minutes. (S)-Celiprolol has slower association kinetics than propranolol; sufficient time is crucial.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of cationic drugs).

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding > 85% of total binding.

  • Hill slope should be approx -1.0 (indicating competitive antagonism).

Protocol B: Bidirectional Permeability Assay (MDCK-MDR1)

This assay confirms P-gp substrate status and calculates the Efflux Ratio (ER).

Materials:

  • Cells: Polarized MDCK-MDR1 monolayers (Transwell® inserts).

  • Inhibitor: Zosuquidar or Verapamil (P-gp specific).

  • Buffer: HBSS with 10 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Culture cells for 4-5 days until TEER > 200

    
    .
    
  • Dosing: Add 10 µM (S)-celiprolol to the Apical (A) or Basolateral (B) chamber.

  • Transport: Incubate at 37°C for 120 minutes. Sample receiver compartment at 30, 60, 90, and 120 min.

  • Inhibition: Repeat in the presence of 5 µM Zosuquidar.

  • Quantification: LC-MS/MS (MRM transition 380.2 -> 86.1).

Calculation:




Interpretation:

  • ER > 2.0 indicates active efflux.

  • ER + Inhibitor ~ 1.0 confirms P-gp mediated transport.

References

  • Pharmacological Profile of Celiprolol: Smith, R.S., et al.[2][3] "Celiprolol: A Unique Selective Adrenoceptor Modulator." American Journal of Cardiovascular Drugs, 2008.

  • Transporter Interactions (P-gp & OATP): Lilja, J.J., et al. "Interaction of Celiprolol with P-glycoprotein and OATP1A2."[3] Clinical Pharmacology & Therapeutics, 2004.

  • vEDS Mechanism & TGF-beta: Ong, K.T., et al.[1][2][5] "Effect of Celiprolol on Prevention of Cardiovascular Events in Vascular Ehlers-Danlos Syndrome."[1][2][6] The Lancet, 2010.

  • Physicochemical Properties: PubChem Database.[7] "Celiprolol Hydrochloride Compound Summary."

  • MDCK-MDR1 Assay Guidelines: FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Exploratory

Technical Guide: Preliminary Toxicity Assessment of (S)-(-)-Celiprolol Hydrochloride

Executive Summary This technical guide outlines the preliminary toxicity profile and safety assessment protocols for (S)-(-)-Celiprolol Hydrochloride , the levorotatory enantiomer of the third-generation beta-blocker cel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary toxicity profile and safety assessment protocols for (S)-(-)-Celiprolol Hydrochloride , the levorotatory enantiomer of the third-generation beta-blocker celiprolol. While celiprolol is clinically administered as a racemate (50:50 mixture of R and S), the (S)-enantiomer is the primary pharmacophore responsible for


-adrenergic antagonism.

This document serves as a procedural and interpretative manual for researchers conducting "chiral switch" feasibility studies. It details the specific toxicological battery required to validate that the isolated (S)-enantiomer retains the high therapeutic index of the racemate without introducing new safety liabilities.

Part 1: Molecular Identity & Pharmacologic Rationale

The Chiral Imperative

Celiprolol is unique among beta-blockers due to its dual mechanism: it is a cardioselective


-antagonist with partial 

-agonist activity (Intrinsic Sympathomimetic Activity, ISA).
  • (S)-(-)-Celiprolol: High affinity for

    
    -receptors (therapeutic efficacy) and partial 
    
    
    
    -agonism (vasodilation/safety).
  • (R)-(+)-Celiprolol: Significantly lower affinity for

    
    -receptors. Its presence in the racemate contributes to metabolic load without proportional therapeutic benefit.
    

Toxicological Hypothesis: Isolating the (S)-enantiomer theoretically improves the safety margin by removing the inactive (R)-isomer, potentially reducing off-target effects and xenobiotic metabolic burden.

Mechanism of Action & Safety Pathways

The following diagram illustrates the differential signaling that contributes to (S)-Celiprolol's superior safety profile (less bradycardia) compared to non-ISA beta-blockers like propranolol.

Celiprolol_MOA Drug (S)-(-)-Celiprolol Beta1 Beta-1 Receptor (Heart) Drug->Beta1 Antagonism Beta2 Beta-2 Receptor (Vasculature) Drug->Beta2 Partial Agonism cAMP_Heart cAMP Modulation (Inhibition) Beta1->cAMP_Heart Downregulates cAMP_Vasc cAMP Stimulation (Partial Agonism) Beta2->cAMP_Vasc Upregulates Effect_Heart Reduced Chronotropy (Controlled HR) cAMP_Heart->Effect_Heart Effect_Vasc Vasodilation (Reduced Afterload) cAMP_Vasc->Effect_Vasc Safety Safety Outcome: Preserved Cardiac Output Low Bradycardia Risk Effect_Heart->Safety Effect_Vasc->Safety

Figure 1: Dual-mechanism signaling of (S)-Celiprolol. Unlike standard beta-blockers, the partial


-agonism offsets excessive cardiac depression.

Part 2: In Vitro Safety Pharmacology

Before in vivo administration, the (S)-enantiomer must be screened for off-target ion channel blockade, specifically the hERG channel (Kv11.1), to assess the risk of QT prolongation.

hERG Potassium Channel Assay (Patch Clamp)

Objective: Determine the IC50 of (S)-celiprolol on the rapid delayed rectifier potassium current (


).

Protocol (Automated or Manual Patch Clamp):

  • Cell Line: HEK293 cells stably expressing the hERG gene.[1]

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-aspartate based pipette solution.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.

  • Dosing: Perfusion of (S)-celiprolol at 0.1, 1, 10, and 100

    
    M.
    
  • Positive Control: E-4031 (known hERG blocker).

Interpretation & Reference Data:

  • Racemic Reference: Celiprolol is hydrophilic and generally lacks significant membrane-stabilizing activity (MSA). It typically shows very weak hERG inhibition (IC50 > 100

    
    M).
    
  • Acceptance Criteria for (S)-Enantiomer: The IC50 should remain > 30

    
    M (approx. 30x therapeutic 
    
    
    
    ).[2] If the (S)-enantiomer shows unexpected high affinity (e.g., IC50 < 10
    
    
    M), this indicates a chiral-specific toxicity risk.

Part 3: Genotoxicity Assessment

Preliminary studies must rule out mutagenicity, particularly if the chiral separation process involves derivatization agents that could leave reactive residues.

Bacterial Reverse Mutation Assay (Ames Test)

Protocol (OECD 471):

  • Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: Assays performed +/- S9 mix (rat liver fraction) to detect pro-mutagens.

  • Dose Range: 5 concentrations up to 5000

    
     g/plate .
    
  • Method: Plate incorporation or Pre-incubation method.

Representative Data (Racemate vs. S-Enantiomer Expectations):

StrainMetabolic Activation (+/- S9)Racemate Revertants/Plate(S)-Celiprolol TargetResult
TA98 - S924 ± 3< 2x Solvent ControlNegative
TA98 + S928 ± 5< 2x Solvent ControlNegative
TA100 - S9110 ± 12< 2x Solvent ControlNegative
TA100 + S9115 ± 15< 2x Solvent ControlNegative

Note: Celiprolol is non-mutagenic.[3] A positive result in the (S)-batch usually indicates solvent contamination (e.g., alkyl halides) from the purification process.

Part 4: Acute In Vivo Toxicity (Rodent)

The acute toxicity of celiprolol is historically low. The goal here is to confirm the LD50 of the (S)-enantiomer falls within the safe range established by the racemate.

Study Design: Up-and-Down Procedure (OECD 425)

This method minimizes animal usage while statistically determining the Lethal Dose (LD50).

Experimental Workflow:

  • Species: Sprague-Dawley Rats (Female, 8-10 weeks).

  • Fasting: Overnight prior to dosing.

  • Route: Oral Gavage (PO) and Intravenous (IV).

  • Dosing Logic:

    • Start at 175 mg/kg.

    • If animal survives (48h)

      
       Dose next animal at 550 mg/kg.
      
    • If animal dies

      
       Dose next animal at 55 mg/kg.
      
    • Limit dose: 2000 mg/kg (Oral).[4]

Representative Toxicity Data Summary

The following table synthesizes historical data for the racemate, which serves as the benchmark for the (S)-enantiomer.

ParameterSpeciesRouteLD50 / ValueToxicity Class
Acute Lethality RatOral> 3800 mg/kgPractically Non-toxic
Acute Lethality MouseOral~ 1800 mg/kgSlightly Toxic
Acute Lethality RatIV~ 68 mg/kgModerate (due to Cmax spike)
Target Organ Rat/DogOralHeart (Bradycardia)Pharmacologic Exaggeration

Clinical Signs to Monitor:

  • Ptosis (drooping eyelids).

  • Decreased locomotor activity.

  • Bradypnea (slow breathing).

  • Note: Convulsions are rare with celiprolol compared to lipophilic beta-blockers like propranolol.

Part 5: Toxicokinetics & Study Workflow

Understanding the exposure-response relationship is critical. (S)-Celiprolol is hydrophilic and excreted largely unchanged in urine/bile, but chiral inversion (though rare in this class) must be ruled out.

Toxicokinetic Workflow

The following DOT diagram outlines the decision tree for the preliminary toxicity study.

Tox_Workflow Start Start: (S)-Celiprolol Synthesis/Isolation QC Chiral Purity Check (>99% ee Required) Start->QC InVitro In Vitro Battery (hERG, Ames) QC->InVitro Decision1 Pass? InVitro->Decision1 Decision1->Start No (Refine Synthesis) InVivo Acute In Vivo (Rat Oral/IV) Decision1->InVivo Yes TK_Analysis TK Analysis (Plasma S- vs R- levels) InVivo->TK_Analysis Outcome Go/No-Go Decision TK_Analysis->Outcome

Figure 2: Integrated workflow for preliminary safety assessment of (S)-Celiprolol.

Toxicokinetic Parameters

In the acute study, plasma samples should be taken at


 (approx. 2-3 hours) to verify:
  • Linearity: Does exposure increase proportionally with dose?

  • Stereostability: Is any (R)-celiprolol detected? (Indicates in vivo chiral inversion).

References

  • Lamon, K. D. (1988).[5] Safety profile of celiprolol. American Heart Journal, 116(5 Pt 2), 1438–1440. Link

  • Moehs Ibérica, S.L. (2020). Safety Data Sheet: Celiprolol Hydrochloride.[3][4][5][6] Moehs Group. Link

  • Wolf, P. S., et al. (1985). Celiprolol.[3][4][5][6][7][8][9][10][11] An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris.[8] Drugs, 41(Suppl 2), 1-132. Link

  • Cayman Chemical. (2024).[6] Celiprolol (hydrochloride) Safety Data Sheet. Cayman Chemical.[6] Link

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Chiral HPLC Quantification of (S)-(-)-Celiprolol Hydrochloride

Executive Summary & Scientific Rationale The Chirality Challenge Celiprolol Hydrochloride is a cardioselective -adrenoceptor antagonist with partial -agonist activity.[1] It exists as a racemic mixture of (R)-(+) and (S)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Chirality Challenge

Celiprolol Hydrochloride is a cardioselective


-adrenoceptor antagonist with partial 

-agonist activity.[1] It exists as a racemic mixture of (R)-(+) and (S)-(-) enantiomers.[2] The pharmacological activity resides primarily in the (S)-(-)-enantiomer , while the (R)-enantiomer contributes less to beta-blockade but may influence metabolic pathways or side effects.

Quantifying the specific (S)-enantiomer is critical for:

  • Chiral Purity Assays: Ensuring enantiomeric excess (ee) in bulk drug production.

  • Pharmacokinetic Studies: Understanding the stereoselective metabolism in plasma.

Method Selection Logic

Traditional Reversed-Phase (RP-HPLC) on C18 columns cannot distinguish enantiomers without derivatization. While derivatization (e.g., with chiral isocyanates) is possible, it introduces kinetic errors and reagent impurities.

Selected Strategy: Direct Chiral Chromatography using an Immobilized Polysaccharide Stationary Phase (Chiralpak IC) .[3][4]

  • Why Immobilized? Unlike coated phases (e.g., Chiralcel OD), immobilized phases (Chiralpak IC) withstand a broader range of solvents, allowing for aggressive washing if biological matrix components stick to the column.

  • Why Fluorescence Detection? Celiprolol possesses native fluorescence. FLD provides 10-100x higher sensitivity than UV, essential for bioanalysis (ng/mL range) and trace impurity detection.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Objective: Quantify (S)-Celiprolol Choice1 Chiral vs. Achiral? Start->Choice1 ChiralPath Direct Chiral Separation (No Derivatization) Choice1->ChiralPath Enantiomer Specificity ColumnSel Stationary Phase Selection ChiralPath->ColumnSel Phase1 Coated (e.g., OD-H) Risk: Solvent Limits ColumnSel->Phase1 Phase2 Immobilized (Chiralpak IC) Benefit: Robustness ColumnSel->Phase2 Selected for Stability Detection Detection Mode Phase2->Detection Optimum Final Protocol: Chiralpak IC + FLD Hexane/EtOH/TEA Detection->Optimum High Sensitivity

Figure 1: Strategic decision tree for selecting the Chiralpak IC column and Fluorescence detection for robust (S)-Celiprolol quantification.

Detailed Experimental Protocol

Instrumentation & Conditions[1][2][4][5][6]
ParameterSpecificationCausality / Note
HPLC System Binary/Quaternary Pump with FLDFLD required for low LOD (Limit of Detection).
Column Chiralpak IC (250 × 4.6 mm, 5 µm)Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.[2][4]
Mobile Phase n-Hexane : Ethanol : TEA (70 : 30 : 0.4 v/v/v)TEA (Triethylamine) is critical.[2] It masks silanol groups, preventing peak tailing of the basic amine group in Celiprolol.
Flow Rate 0.5 mL/minLower flow rate enhances resolution (

) between enantiomers.
Temperature 25°C (Ambient)Higher temps may reduce chiral recognition; maintain stability.
Detection Fluorescence: Ex 250 nm / Em 482 nm Targets the native fluorophore of the aryl-urea moiety.
Injection Vol 20 µLStandard loop size; adjust based on sensitivity needs.
Run Time ~15 - 20 minutes(S)-Celiprolol typically elutes first or second depending on specific column lot; standards required.
Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of (S)-(-)-Celiprolol HCl standard in 10 mL of Ethanol. Store at -20°C.

  • Mobile Phase Prep:

    • Measure 700 mL n-Hexane (HPLC Grade).

    • Measure 300 mL Ethanol (HPLC Grade).

    • Add 4.0 mL Triethylamine (TEA).

    • Crucial Step: Mix thoroughly and degas by sonication for 10 mins. Do NOT use nylon filters (nylon dissolves in some normal phase solvents); use PTFE (Teflon) 0.45 µm filters.

Sample Preparation (Plasma Extraction)[7]

For researchers analyzing biological samples, a Liquid-Liquid Extraction (LLE) or Protein Precipitation is required.

Protocol:

  • Aliquot: Transfer 500 µL of plasma into a centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., S-(-)-Acebutolol, 2 µg/mL).

  • Precipitation: Add 500 µL Acetonitrile. Vortex for 1 min.

  • Centrifugation: Spin at 10,000 rpm for 10 mins at 4°C.

  • Supernatant: Collect clear supernatant.

  • Drying (Optional for sensitivity): Evaporate supernatant under nitrogen stream and reconstitute in 200 µL Mobile Phase.

  • Inject: 20 µL into HPLC.

Validation & System Suitability

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before every sample batch.

System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance Limit
Resolution (

)

between (S) and (R) peaks
Tailing Factor (

)

Theoretical Plates (

)

Precision (RSD)

for 5 replicate injections
Linearity & Sensitivity
  • Linear Range: 5 – 250 ng/mL (in plasma).[2][3][4]

  • LOD (Limit of Detection): ~1.5 ng/mL.[2][3][4]

  • LOQ (Limit of Quantification): ~5.0 ng/mL.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the secondary amine of Celiprolol and residual silanols on the silica support.

  • Fix: Increase TEA concentration in the mobile phase from 0.1% to 0.4%. Ensure the column is equilibrated for at least 60 mins.

Issue 2: Loss of Resolution

  • Cause: Column contamination or mobile phase hydration.

  • Fix: Normal phase columns are sensitive to water. Ensure Ethanol and Hexane are strictly anhydrous. Flush column with 100% Ethanol (if using Immobilized Chiralpak IC) to strip contaminants.

Issue 3: High Backpressure

  • Cause: Particulate buildup or salt precipitation.

  • Fix: Celiprolol HCl is a salt. Ensure it is fully soluble in the Ethanol fraction of the mobile phase. Filter all samples through 0.22 µm PTFE filters.

Bioanalytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile) Sample->Prep Centrifuge Centrifugation 10k RPM, 10 min Prep->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HPLC HPLC Injection Chiralpak IC Supernatant->HPLC Data Data Analysis (S)-Enantiomer Quant HPLC->Data

Figure 2: Step-by-step bioanalytical workflow for extracting and quantifying (S)-Celiprolol from plasma.

References

  • Hefnawy, M. et al. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection.[2][4] Digest Journal of Nanomaterials and Biostructures.[4]

  • Hartmann, C. et al. Quantitative enantiospecific determination of the beta 1-selective adrenergic antagonist (R, S)-celiprolol in human plasma and urine.[4] Journal of Chromatography B.

  • Phenomenex. Chiral HPLC Column Selection Guide. (General reference for polysaccharide column mechanisms).

  • PubChem. Celiprolol Hydrochloride Compound Summary. (For physicochemical properties).[1][2][4]

Sources

Application

High-Precision Cell-Based Assays for (S)-(-)-Celiprolol Hydrochloride Efficacy

Abstract This application note details the validation protocols for (S)-(-)-Celiprolol Hydrochloride , a third-generation -blocker with a distinct pharmacological profile: cardioselective -adrenergic receptor antagonism...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation protocols for (S)-(-)-Celiprolol Hydrochloride , a third-generation


-blocker with a distinct pharmacological profile: cardioselective 

-adrenergic receptor antagonism and

-adrenergic receptor partial agonism. Unlike standard

-blockers, (S)-(-)-Celiprolol is indicated for Vascular Ehlers-Danlos Syndrome (vEDS) due to its ability to reduce hemodynamic stress while maintaining vascular integrity. This guide provides self-validating protocols for assessing its dual-receptor pharmacology (cAMP signaling) and phenotypic efficacy (collagen synthesis in vascular smooth muscle cells).

Introduction: The Pharmacological Paradox

(S)-(-)-Celiprolol is the active levorotatory enantiomer responsible for the drug's


-blocking activity. Its therapeutic efficacy relies on a "push-pull" mechanism:
  • 
    -Antagonism (Cardioselective):  Blocks catecholamine-induced tachycardia, reducing arterial wall stress (
    
    
    
    ).
  • 
    -Partial Agonism (Vasodilatory):  Provides weak stimulation of 
    
    
    
    receptors, preventing the bronchoconstriction and peripheral vasoconstriction often seen with non-selective blockers.[1]
  • Vascular Remodeling: Recent evidence suggests modulation of the TGF-

    
     pathway, promoting collagen synthesis—critical for preventing arterial rupture in vEDS patients.[2]
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways activated or inhibited by (S)-(-)-Celiprolol.

Celiprolol_Signaling cluster_B1 Cardiomyocyte (Beta-1) cluster_B2 Vascular Smooth Muscle (Beta-2) Celiprolol (S)-(-)-Celiprolol B1AR β1-Adrenergic Receptor Celiprolol->B1AR Blocks B2AR β2-Adrenergic Receptor Celiprolol->B2AR Partial Agonist NE Norepinephrine (Endogenous) NE->B1AR Activates Gs1 Gs Protein B1AR->Gs1 AC1 Adenylyl Cyclase Gs1->AC1 cAMP1 cAMP (Contractility/HR) AC1->cAMP1 Gs2 Gs Protein B2AR->Gs2 AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 cAMP (Vasodilation) AC2->cAMP2 Collagen Collagen Synthesis (vEDS Protection) cAMP2->Collagen TGF-β Modulation

Figure 1: Dual mechanism of action. (S)-(-)-Celiprolol inhibits


-mediated cAMP spikes (preventing tachycardia) while mildly stimulating 

-mediated cAMP (promoting vasodilation and collagen integrity).

Assay Protocol 1: Dual-Receptor Functional Profiling (cAMP)

Rationale

To validate the potency of (S)-(-)-Celiprolol, one must prove it inhibits a full agonist at


 receptors but acts as a weak agonist at 

receptors in the absence of other ligands.
Experimental Design
  • Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or GloSensor™ cAMP assay.

  • Cell Models:

    • Cell Line A: HEK293 stably overexpressing human ADRB1 (

      
      ).
      
    • Cell Line B: HEK293 stably overexpressing human ADRB2 (

      
      ).
      
Reagents
  • Test Compound: (S)-(-)-Celiprolol HCl (dissolved in DMSO, final concentration <0.1%).

  • Full Agonist Control: Isoproterenol (ISO).

  • Antagonist Control: Propranolol (Non-selective

    
    -blocker).
    
  • Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent.

Step-by-Step Protocol
A.

-Antagonist Mode (Inhibition Assay)

Objective: Measure IC50 against Isoproterenol challenge.

  • Cell Seeding: Dispense 5,000 cells/well (ADRB1-HEK293) in a 384-well low-volume white plate.

  • Pre-incubation: Add (S)-(-)-Celiprolol (serial dilution:

    
     M to 
    
    
    
    M) to cells. Incubate for 15 minutes at RT.
    • Note: This step allows the antagonist to occupy the receptor sites.

  • Challenge: Add Isoproterenol at its EC80 concentration (typically ~1-10 nM).

  • Stimulation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer. Incubate 1 hour.

  • Read: Measure HTRF ratio (665 nm/620 nm).

B.

-Partial Agonist Mode (Stimulation Assay)

Objective: Measure EC50 and Emax relative to Isoproterenol.

  • Cell Seeding: Dispense 5,000 cells/well (ADRB2-HEK293).

  • Treatment: Add (S)-(-)-Celiprolol alone (serial dilution:

    
     M to 
    
    
    
    M).
    • Control: Run a parallel curve with Isoproterenol (Full Agonist).

  • Stimulation: Incubate for 45 minutes at 37°C.

    • Note: Partial agonists often require slightly longer incubation to reach equilibrium compared to full agonists.

  • Lysis & Detection: As above.

Data Interpretation & Expected Results
Parameter

Assay (Antagonist Mode)

Assay (Agonist Mode)
Curve Shape Sigmoidal Inhibition (Down)Sigmoidal Activation (Up)
Key Metric IC50 (Inhibitory Potency)Emax (Intrinsic Activity)
Expected Result Blocks ISO-induced cAMP. IC50 ~50-200 nM.Increases cAMP to ~20-40% of ISO max.
Validation If signal does not drop, compound has lost potency.If Emax >80%, compound is a full agonist (fail).

Assay Protocol 2: Phenotypic Efficacy (Collagen Synthesis)

Rationale

For vEDS applications, the drug must demonstrate the ability to maintain or enhance vascular structural integrity.[2] This assay measures the synthesis of Procollagen Type III , the specific protein defective in vEDS (COL3A1 mutations).

Experimental Design
  • Cell Model: Primary Human Aortic Smooth Muscle Cells (HASMCs) or vEDS patient-derived fibroblasts (if accessible).

  • Readout: ELISA for Procollagen III N-terminal Propeptide (PIIINP) or Western Blot for Collagen III.

Workflow Diagram

Collagen_Assay Start Seed HASMCs (96-well plate) Starve Serum Starvation (24 hours) Start->Starve Treat Treatment: (S)-Celiprolol (1-10 µM) Starve->Treat Incubate Incubation (48 hours) Treat->Incubate Supernatant Collect Supernatant Incubate->Supernatant ELISA ELISA Detection (PIIINP) Supernatant->ELISA

Figure 2: Workflow for assessing collagen synthesis modulation in vascular smooth muscle cells.

Step-by-Step Protocol
  • Preparation: Seed HASMCs at 10,000 cells/well in a 96-well plate using complete SMC growth medium. Allow attachment (24h).

  • Starvation: Switch to basal medium (0.1% FBS) for 24 hours to synchronize the cell cycle and minimize background collagen production driven by serum growth factors.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: (S)-(-)-Celiprolol (1 µM, 10 µM).

    • Group C: TGF-

      
      1 (Positive Control, 5 ng/mL - known to stimulate collagen).
      
  • Incubation: Incubate for 48 hours .

    • Critical: Add 50 µg/mL Ascorbic Acid (Vitamin C) to the medium; it is a required cofactor for collagen hydroxylation and secretion.

  • Detection (ELISA):

    • Collect cell culture supernatant.[3]

    • Use a commercial PIIINP (Procollagen III N-Terminal Propeptide) ELISA kit .

    • PIIINP is cleaved from procollagen during fibril formation and is a stoichiometric marker of Type III collagen synthesis.

  • Normalization: Perform a viability assay (e.g., CellTiter-Glo) on the remaining cells to normalize collagen secretion to cell number.

Acceptance Criteria
  • (S)-(-)-Celiprolol treated cells should show a statistically significant increase (typically 1.5x - 2.0x) in PIIINP levels compared to vehicle control, confirming the upregulation of collagen synthesis pathways [1, 2].

References

  • Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet, 376(9751), 1476-1484.

  • Baderkhan, H., et al. (2021). Celiprolol Treatment in Patients with Vascular Ehlers-Danlos Syndrome.[4] European Journal of Vascular and Endovascular Surgery, 61(2), 326-331.

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.

Sources

Method

Application Note: Preclinical Evaluation of (S)-(-)-Celiprolol Hydrochloride

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7][8][9] (S)-(-)-Celiprolol Hydrochloride is the levorotatory enantiomer of celiprolol, a third-generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7][8][9]

(S)-(-)-Celiprolol Hydrochloride is the levorotatory enantiomer of celiprolol, a third-generation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adrenergic receptor antagonist. Unlike traditional 

-blockers, celiprolol exhibits a unique dual-mechanism profile: it acts as a selective

-adrenoceptor antagonist
and a partial

-adrenoceptor agonist
.[1][2][3]

While the racemate is the clinically marketed form (e.g., for hypertension), the (S)-enantiomer is the primary driver of


-antagonism (approx. 100x more potent than the (R)-enantiomer). In the context of Vascular Ehlers-Danlos Syndrome (vEDS) , this molecule has emerged as a critical therapeutic because it does not merely lower blood pressure; it mechanically strengthens the aortic wall via upregulation of collagen synthesis—a property not shared by other antihypertensives like Losartan in vEDS models.
Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual pathway by which (S)-Celiprolol confers vascular protection, distinguishing it from standard


-blockers.

Celiprolol_MOA Celiprolol (S)-(-)-Celiprolol HCl B1_Rec β1-Adrenoceptor (Heart) Celiprolol->B1_Rec Antagonism B2_Rec β2-Adrenoceptor (Vascular Smooth Muscle) Celiprolol->B2_Rec Partial Agonism HR_Red ↓ Heart Rate ↓ Contractility B1_Rec->HR_Red Blockade ERK_Path ERK1/2 Phosphorylation B2_Rec->ERK_Path Signaling Vasodil Mild Vasodilation (NO Release) B2_Rec->Vasodil Mech_Stress ↓ Pulsatile Mechanical Stress on Aorta HR_Red->Mech_Stress Collagen ↑ Col3a1/Collagen Synthesis (Vascular Integrity) ERK_Path->Collagen Trophic Effect Collagen->Mech_Stress Resists Rupture

Caption: Dual-pathway mechanism showing hemodynamic load reduction (Left) and structural aortic reinforcement (Right).

Primary Animal Model: Col3a1 Haploinsufficient Mouse (vEDS)[3][11][12]

This is the "Gold Standard" model for studying Celiprolol's efficacy in preventing spontaneous aortic rupture.

  • Model Name: Col3a1 Haploinsufficient Mouse (

    
     or similar heterozygous strains).
    
  • Phenotype: Spontaneous mortality due to thoracic aortic rupture; mimics human vEDS pathology.[4][5]

  • Why this model? Unlike Marfan models (Fbn1), vEDS mice do not respond to Losartan.[6] They specifically require the biomechanical strengthening provided by Celiprolol.

Experimental Protocol: Survival & Biomechanics

Step 1: Cohort Generation & Genotyping

  • Breeding: Het (

    
    ) x Wild Type (
    
    
    
    ). Homozygous mutants are embryonic lethal.[7]
  • Genotyping: PCR validation is mandatory at weaning (3 weeks).

  • Sample Size: Minimum n=15 per group due to variable penetrance of spontaneous rupture.

Step 2: Formulation & Dosing Strategy

  • Compound: (S)-(-)-Celiprolol Hydrochloride (CAS: 57470-78-7).

  • Route: Drinking Water (Ad Libitum).

    • Critical Insight: Do NOT use oral gavage. The handling stress associated with daily gavage induces sympathetic spikes that can trigger aortic rupture in vEDS mice, confounding survival data.

  • Dosage Calculation:

    • Target Intake: 50–100 mg/kg/day (to mimic human steady-state plasma levels of 400mg/day).

    • Concentration: Dissolve 0.5 – 1.0 g/L in water (assuming ~5mL daily intake per 25g mouse).

    • Stability: Prepare fresh every 3 days. Protect bottles from light (Celiprolol is photosensitive).

Step 3: Longitudinal Monitoring (4–8 Weeks)

  • Primary Endpoint: Survival (Kaplan-Meier analysis).

  • Secondary Endpoint: Heart Rate (HR) reduction.

    • Validation: Use non-invasive tail-cuff plethysmography after acclimatization to ensure the drug is active (Target: 15-20% reduction in resting HR).

Step 4: Ex Vivo Aortic Burst Pressure (The "Faugeroux" Method) This is the definitive assay to prove structural strengthening.

  • Harvest: Euthanize mice; excise the descending thoracic aorta.

  • Mounting: Mount aortic rings on a wire myograph or pressure perfusion system.

  • Challenge: Subject the vessel to increasing intraluminal pressure or mechanical stretch until failure.

  • Readout: Record the "Rupture Force" (mN).

    • Success Criteria: Celiprolol-treated aortas should withstand significantly higher force than vehicle-treated controls.

Secondary Animal Model: Spontaneously Hypertensive Rat (SHR)

For researchers focusing on the antihypertensive and enantioselective hemodynamic effects.

  • Model: SHR (Spontaneously Hypertensive Rat).

  • Utility: Validating ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -selectivity and lack of bronchoconstriction (due to 
    
    
    
    -agonism).[1]
Protocol: Telemetric Hemodynamics
  • Implantation: Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta. Allow 10 days recovery.

  • Baseline: Record 24-hour baseline MAP (Mean Arterial Pressure) and HR.

  • Administration: Administer (S)-(-)-Celiprolol HCl (10–30 mg/kg, p.o.).

  • Data Acquisition: Continuous sampling for 24 hours.

  • Enantiomer Comparison (Optional):

    • Group A: (S)-(-)-Celiprolol (Active

      
      -blocker).
      
    • Group B: (R)-(+)-Celiprolol (Weak blocker, retains

      
      -agonism).
      
    • Expected Result: Group A shows marked bradycardia and hypotension. Group B shows minimal HR change but potential vasodilation.[1]

Data Presentation & Analysis

Summarize your findings using the following structured comparison.

ParametervEDS Mouse (

)
Hypertensive Rat (SHR)
Primary Goal Prevent Aortic RuptureLower BP / HR
Dosing Duration Chronic (4 weeks - Lifetime)Acute or Sub-chronic (7 days)
Key Biomarker Aortic Wall Tensile StrengthMean Arterial Pressure (MAP)
Success Metric Survival > 80% at 8 weeksHR Reduction > 15%
Mechanism Structural Reinforcement (Collagen)Hemodynamic Unloading
Workflow Diagram

The following DOT diagram outlines the critical path for the vEDS survival study.

vEDS_Workflow cluster_monitoring Monitoring Phase (4-8 Weeks) Genotype Genotyping (PCR Col3a1+/-) Acclim Acclimatization (7 Days, No Stress) Genotype->Acclim Dosing Treatment Start (Drinking Water) Acclim->Dosing HR_Check Tail Cuff HR (Validation) Dosing->HR_Check Survival Daily Survival Check HR_Check->Survival Harvest Aortic Harvest Survival->Harvest End of Study Burst Ex Vivo Burst Pressure Harvest->Burst

Caption: Experimental workflow for evaluating Celiprolol in Col3a1 haploinsufficient mice.

References
  • Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial (BBEST). The Lancet, 376(9751), 1476–1484.[8] Link

  • Faugeroux, J., et al. (2013). Angiotensin II promotes thoracic aortic dissections and ruptures in Col3a1 haploinsufficient mice.[4] Hypertension, 62(1), 203–210.[4] Link

  • Gorodetzky, D., et al. (2020). Celiprolol but not losartan improves the biomechanical integrity of the aorta in a mouse model of vascular Ehlers-Danlos syndrome.[9][10] Cardiovascular Research, 116(11). Link

  • Frank, M., et al. (2019). Vascular Ehlers-Danlos Syndrome: Long-Term Observational Study. Journal of the American College of Cardiology, 73(15), 1948–1957. Link

  • Legrand, A., et al. (2022). Comparative therapeutic strategies for preventing aortic rupture in a mouse model of vascular Ehlers-Danlos syndrome.[5] PLoS Genetics, 18(3), e1010059.[5] Link[5]

Sources

Application

Application Note: Mechanistic Characterization of (S)-(-)-Celiprolol Hydrochloride

In Vitro Contractility & Vasorelaxation Protocols[1][2] Introduction & Pharmacological Context (S)-(-)-Celiprolol Hydrochloride represents a unique class of "third-generation" -blockers.[1] Unlike traditional antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Contractility & Vasorelaxation Protocols[1][2]

Introduction & Pharmacological Context

(S)-(-)-Celiprolol Hydrochloride represents a unique class of "third-generation"


-blockers.[1] Unlike traditional antagonists (e.g., propranolol) or simple cardioselective agents (e.g., atenolol), celiprolol exhibits a complex pharmacological profile that necessitates specific in vitro experimental designs.

Core Pharmacological Triad:

  • 
    -Adrenoceptor Antagonism:  High affinity for cardiac 
    
    
    
    receptors, providing negative inotropy/chronotropy during sympathetic stimulation.
  • 
    -Adrenoceptor Partial Agonism (ISA):  Intrinsic Sympathomimetic Activity at vascular 
    
    
    
    sites, promoting vasodilation.
  • Nitric Oxide (NO) Modulation: Direct activation of endothelial NO synthase (eNOS), contributing to vasorelaxation independent of adrenergic pathways.

Experimental Implication: Standard antagonism protocols (Schild analysis) are often insufficient. Researchers must design experiments that decouple the antagonist effects (cardiac) from the agonist/modulator effects (vascular).

Mechanistic Signaling Pathways

To interpret data correctly, one must visualize the divergent signaling pathways in cardiomyocytes versus vascular endothelial cells.

Celiprolol_Mechanism cluster_cardiac Cardiomyocyte (Negative Inotropy) cluster_vascular Vascular Endothelium/Smooth Muscle (Vasorelaxation) Beta1 β1-Receptor Gs_C Gs Protein Beta1->Gs_C Basal Celiprolol_C (S)-Celiprolol Celiprolol_C->Beta1 Blocks AC_C Adenylyl Cyclase Gs_C->AC_C cAMP_C cAMP AC_C->cAMP_C PKA_C PKA cAMP_C->PKA_C Ca_C Intracellular Ca2+ PKA_C->Ca_C Contract Contraction Force Ca_C->Contract Beta2 β2-Receptor eNOS eNOS Activation Beta2->eNOS PI3K/Akt Pathway Celiprolol_V (S)-Celiprolol Celiprolol_V->Beta2 Agonist (ISA) NO Nitric Oxide eNOS->NO sGC sGC (Smooth Muscle) NO->sGC Diffusion Relax Vasorelaxation sGC->Relax

Figure 1: Dual mechanism of action. Left: Competitive antagonism at cardiac


 receptors reduces contractility. Right: Agonism at 

receptors and eNOS activation promotes vasorelaxation.
Material Preparation & Physiological Solutions[1][2][4][5]

Buffer Composition (Krebs-Henseleit Solution): The ionic environment is critical for maintaining stable baseline contractility.

  • pH: 7.4 (when aerated with 95% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / 5% 
    
    
    
    )
  • Temperature: 37°C

ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Action Potential
KCl4.7Resting Membrane Potential

2.5Contractility Source

1.2Enzyme Cofactor

1.2Buffer

25.0pH Buffer (

dependent)
Glucose11.1Metabolic Substrate
EDTA0.026Chelator (prevents oxidation)

Compound Preparation:

  • Stock Solution: Dissolve (S)-(-)-Celiprolol HCl in distilled deionized water to

    
     M.
    
  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute serially in Krebs buffer to achieve bath concentrations of

    
     M to 
    
    
    
    M.
Protocol A: Cardiac Contractility (Negative Inotropy)

Objective: To quantify the


-antagonist potency (

or

) and assess Intrinsic Sympathomimetic Activity (ISA). Tissue: Isolated Guinea Pig Papillary Muscle or Rat Left Atria (Electrically Paced).

Workflow:

  • Mounting: Suspend tissue in a 10-20 mL organ bath. Apply resting tension (e.g., 1.0 g for papillary muscle).

  • Stimulation: Field stimulate (1 Hz, 5 ms duration, voltage 20% above threshold).

  • Equilibration: Wash every 15 mins for 60 mins until force is stable.

  • Phase 1: Agonist Control Curve:

    • Perform a Cumulative Concentration-Response Curve (CCRC) with Isoprenaline (

      
       M to 
      
      
      
      M).
    • Washout until baseline is restored (30-45 mins).

  • Phase 2: Antagonist Incubation:

    • Add (S)-(-)-Celiprolol (e.g.,

      
       M) to the bath.
      
    • Crucial Step: Incubate for 30-60 minutes. Monitor baseline force. Any increase in baseline force during this period indicates ISA.

  • Phase 3: Agonist Challenge:

    • Repeat Isoprenaline CCRC in the presence of Celiprolol.

    • Observe the rightward shift of the curve.

Self-Validation Check:

  • If the tissue fails to respond to

    
     M Isoprenaline initially, discard.
    
  • If baseline force drops >20% during equilibration, tissue viability is compromised.

Protocol B: Vascular Reactivity (Vasorelaxation)

Objective: To differentiate between ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-mediated relaxation and NO-dependent relaxation.
Tissue:  Rat Thoracic Aortic Rings (Endothelium-intact vs. Denuded).

Workflow Visualization:

Vascular_Protocol Harvest Harvest Aorta (Clean fat/connective tissue) Mount Mount Rings (2g Tension) Harvest->Mount WakeUp KCl Challenge (60mM) - Check Viability Mount->WakeUp Wash Washout & Re-equilibrate WakeUp->Wash PreCon Pre-constrict (Phenylephrine 1μM) Wash->PreCon Plateau Stable Plateau (>15 mins) PreCon->Plateau Dose Add Celiprolol (Cumulative) Plateau->Dose

Figure 2: Step-by-step workflow for vascular reactivity studies.

Detailed Steps:

  • Preparation: Cut 3-4 mm rings.

    • Group A: Endothelium Intact.

    • Group B: Endothelium Denuded (mechanically rub lumen).

    • Group C: Intact + L-NAME (

      
      , NOS inhibitor).
      
  • Viability: Challenge with 60 mM KCl. Contraction must be robust. Washout.

  • Pre-constriction: Induce tone with Phenylephrine (

    
    ) or 
    
    
    
    . Wait for a stable plateau.
  • Dosing: Add (S)-(-)-Celiprolol cumulatively (

    
     M to 
    
    
    
    M).
  • Measurement: Record % relaxation relative to the pre-constricted plateau.

Interpretation:

  • Intact vs. Denuded: If relaxation is significantly reduced in denuded rings, the mechanism is Endothelium-Dependent (NO).

  • L-NAME Blockade: If L-NAME abolishes relaxation, it confirms the NO pathway.

  • Residual Relaxation: Relaxation persisting after L-NAME/Denudation is likely direct

    
    -mediated smooth muscle relaxation.
    
Data Analysis & Expected Results

Calculations:

  • % Relaxation:

    
    
    Where 
    
    
    
    is tension at pre-constriction plateau,
    
    
    is tension after celiprolol, and
    
    
    is passive resting tension.
  • Dose Ratio (DR) for Antagonism:

    
    
    

Summary of Expected Outcomes:

ParameterTissue ModelExpected Effect of (S)-CeliprololMechanism
Contractility Papillary MuscleRightward shift of Isoprenaline curveCompetitive

Antagonism
Basal Tone Papillary MuscleSlight increase (at high conc.)Intrinsic Sympathomimetic Activity (ISA)
Vascular Tone Aortic Ring (Intact)Dose-dependent RelaxationNO release +

Agonism
Vascular Tone Aortic Ring (Denuded)Attenuated RelaxationLoss of NO component
Vascular Tone Aortic Ring + L-NAMEAttenuated RelaxationBlockade of eNOS
References
  • Wolf-Wiegand, P., et al. (1992). "Celiprolol exerts microvascular dilatation by activation of beta 2-adrenoceptors."[1][2][3] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Kobayashi, A., et al. (2003). "Celiprolol, a Vasodilatory Beta-Blocker, Inhibits Pressure Overload–Induced Cardiac Hypertrophy and Prevents the Transition to Heart Failure via Nitric Oxide–Dependent Mechanisms in Mice."[4] Hypertension.[2][5][6]

  • Prichard, B.N., et al. (1986).[2] "The additional properties of beta adrenoceptor blocking drugs." Journal of Cardiovascular Pharmacology.

  • Dhein, S., et al. (1992).[2] "Celiprolol exerts microvascular dilatation by activation of beta 2-adrenoceptors."[1][2][3] Naunyn Schmiedebergs Arch Pharmacol.[2]

  • Reprocell. (2023).[7][8] "From rat aorta to resistance arteries: measuring vascular contractility." Application Guide.

Sources

Method

(S)-(-)-Celiprolol Hydrochloride for cardiac hypertrophy research

Application Note: (S)-(-)-Celiprolol Hydrochloride for Cardiac Hypertrophy Research Executive Summary (S)-(-)-Celiprolol Hydrochloride (Celiprolol) represents a unique class of "third-generation" -adrenergic receptor ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-(-)-Celiprolol Hydrochloride for Cardiac Hypertrophy Research

Executive Summary

(S)-(-)-Celiprolol Hydrochloride (Celiprolol) represents a unique class of "third-generation"


-adrenergic receptor antagonists. Unlike traditional 

-blockers (e.g., propranolol, atenolol), Celiprolol exhibits a dual pharmacological profile: it is a cardioselective

-antagonist
and a partial

-agonist
.[1][2][3]

In the context of cardiac hypertrophy , this dual mechanism is critical. While


-blockade reduces myocardial oxygen demand and wall stress, the 

-agonism promotes nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS) activation. This synergistic action mitigates pathological remodeling, reduces fibrosis, and preserves diastolic function more effectively than simple

-blockade alone.

This guide details the experimental application of (S)-(-)-Celiprolol HCl in both in vitro cardiomyocyte models and in vivo pressure-overload systems.

Pharmacological Mechanism & Rationale

To effectively utilize Celiprolol, researchers must understand the signaling divergence it induces compared to standard


-blockers.
The "Celiprolol Paradox"

Standard


-blockers often increase peripheral vascular resistance (PVR) initially due to unopposed 

-adrenergic vasoconstriction. Celiprolol, however, induces vasodilation .[1][2]
  • 
    -Antagonism (Cardiomyocyte):  Blocks catecholamine-induced 
    
    
    
    -protein signaling
    
    
    Reduces cAMP/PKA activity
    
    
    Decreases chronotropy/inotropy
    
    
    Reduces Hemodynamic Load.
  • 
    -Partial Agonism (Endothelium & Myocardium):  Activates PI3K/Akt pathway 
    
    
    
    Phosphorylates eNOS (Ser1177)
    
    
    Increases NO production
    
    
    Anti-fibrotic & Anti-hypertrophic signaling.
Pathway Visualization

Celiprolol_Mechanism Celiprolol (S)-(-)-Celiprolol Beta1 β1-Receptor (Cardiomyocyte) Celiprolol->Beta1 Antagonizes Beta2 β2-Receptor (Endothelium/Myocyte) Celiprolol->Beta2 Partial Agonist Gs Gs Protein Beta1->Gs Blocked PI3K PI3K/Akt Beta2->PI3K Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hypertrophy Pathological Hypertrophy PKA->Hypertrophy Promotes eNOS eNOS (p-Ser1177) PI3K->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Synthesizes NO->Hypertrophy Inhibits Fibrosis Interstitial Fibrosis NO->Fibrosis Inhibits Vasodilation Vasodilation (Reduced Afterload) NO->Vasodilation Induces Vasodilation->Hypertrophy Reduces Load

Figure 1: Dual-action mechanism of Celiprolol. Note the parallel inhibition of pro-hypertrophic PKA signaling and activation of anti-hypertrophic NO signaling.

Preparation & Handling

  • Compound: (S)-(-)-Celiprolol Hydrochloride

  • CAS Number: 57470-78-7 (Generic) / 83688-50-0 (HCl salt specific)

  • Solubility: Highly hydrophilic.[4] Soluble in water (

    
    50 mg/mL), PBS, and saline. DMSO is not required and should be avoided for in vivo administration to minimize vehicle toxicity.
    
  • Storage: Desiccate at -20°C. Aqueous solutions should be prepared fresh or stored at -20°C for <1 week.

Protocol A: In Vitro Cardiomyocyte Hypertrophy

Objective: Assess the direct anti-hypertrophic effect of Celiprolol on Neonatal Rat Ventricular Myocytes (NRVMs) or iPSC-CMs induced with Phenylephrine (PE).

Materials
  • Cell Model: NRVMs (Day 2-3 post-isolation) or hiPSC-CMs (Day >30 post-differentiation).

  • Hypertrophy Inducer: Phenylephrine (PE) [10 - 50

    
    M] or Angiotensin II (AngII) [1 
    
    
    
    M].
  • Assay Media: Serum-free DMEM (to prevent confounding growth factors).

Experimental Steps
  • Starvation: Replace culture media with serum-free media 24 hours prior to treatment to synchronize the cell cycle.

  • Pre-treatment: Add (S)-(-)-Celiprolol HCl to wells 30 minutes prior to induction.

    • Dose Range: 0.1

      
      M, 1.0 
      
      
      
      M, 10
      
      
      M.
    • Control: Vehicle (Media only).

  • Induction: Add PE (final conc. 50

    
    M) directly to the media containing Celiprolol.
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readouts:

ParameterMethodExpected Effect of Celiprolol
Cell Size Immunostaining (

-actinin) + ImageJ analysis
Significant reduction in Cell Surface Area (CSA) vs. PE-only.
Fetal Genes qRT-PCR (ANP, BNP,

-MHC)
Downregulation of Nppb and Myh7.
Protein Synthesis

H-Leucine incorporation or SUnSET (Puromycin)
Reduced rate of protein synthesis.

Validation Check: Co-incubate with L-NAME (eNOS inhibitor, 100


M). If Celiprolol's protective effect is blunted, the mechanism is confirmed as NO-dependent (via 

).

Protocol B: In Vivo Pressure Overload (TAC Model)

Objective: Evaluate regression of cardiac hypertrophy and fibrosis in mice subjected to Transverse Aortic Constriction (TAC).

Experimental Design
  • Species: C57BL/6 Male Mice (8-10 weeks).

  • Groups (n=10/group):

    • Sham + Vehicle

    • TAC + Vehicle

    • TAC + Celiprolol Low (10 mg/kg/day)

    • TAC + Celiprolol High (100 mg/kg/day)

Workflow Diagram

InVivo_Protocol Start Day 0: TAC Surgery Recov Recovery (24 Hours) Start->Recov Treatment Treatment Phase (4-8 Weeks) Recov->Treatment Oral Gavage or Drinking Water Echo Echocardiography (Weekly) Treatment->Echo Monitoring Term Termination & Analysis Treatment->Term

Figure 2: Experimental timeline for TAC-induced hypertrophy study.

Detailed Methodology
  • Induction (Day 0): Perform TAC surgery to create pressure overload (constriction between innominate and left common carotid arteries). Confirm gradient >30 mmHg via Doppler echo.

  • Drug Administration (Day 1 - Week 4/8):

    • Route: Oral Gavage (preferred for precise dosing) or Drinking Water.

    • Preparation: Dissolve Celiprolol HCl in distilled water.

    • Dosage:100 mg/kg/day is the standard effective dose for anti-hypertrophic studies in mice.

  • In-Life Monitoring:

    • Measure Heart Rate (HR) via tail-cuff weekly.

    • Self-Validating Step: A reduction in HR confirms

      
      -blockade efficacy.[1][2] If HR is unchanged, check drug stability or administration technique.
      
  • Terminal Analysis:

    • Gravimetry: Weigh Heart (HW) and Tibia Length (TL). Calculate HW/TL ratio.

    • Histology: Picrosirius Red staining for interstitial fibrosis.

    • Biochemistry: Measure myocardial cGMP levels (ELISA) to confirm NO pathway activation.

Data Analysis & Interpretation

When analyzing results, expect the following pattern if Celiprolol is effective:

MarkerPathological Control (TAC/PE)Celiprolol TreatmentInterpretation
HW/TL Ratio HighReducedRegression of gross hypertrophy.
LVIDd Decreased (Concentric) or Increased (Dilated)NormalizedPrevention of remodeling.
Fibrosis (%) High (>5%)Low (<2%)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

/NO-mediated anti-fibrotic effect.
eNOS Phosphorylation LowHighConfirmation of specific mechanism.

Troubleshooting & FAQs

  • Q: Why use Celiprolol over Atenolol?

    • A: Atenolol is a pure

      
      -blocker. It reduces rate but does not actively promote vasodilation or anti-fibrotic signaling via eNOS. In comparative studies, Celiprolol shows superior reduction in collagen deposition.
      
  • Q: My cells are detaching during treatment.

    • A: High concentrations (>50

      
      M) of beta-blockers can be cytotoxic. Ensure concentrations are 
      
      
      
      M. Also, ensure the pH of the media is not altered by the addition of the HCl salt; buffer if necessary.
  • Q: Can I use DMSO to dissolve?

    • A: It is unnecessary. Celiprolol HCl is water-soluble. Using water avoids DMSO-induced artifacts in calcium handling.

References

  • Kobayashi, N., et al. (2003). "Celiprolol, a Vasodilatory Beta-Blocker, Inhibits Pressure Overload-Induced Cardiac Hypertrophy and Prevents the Transition to Heart Failure via Nitric Oxide-Dependent Mechanisms in Mice."[5] Circulation. Link

  • Kaumann, A. J., & Molenaar, P. (2008). "Modulation of human cardiac function through 4 beta-adrenoceptor populations." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Fukuda, A., et al. (2001).[6] "Celiprolol stimulates endothelial nitric oxide synthase expression and improves myocardial remodeling in deoxycorticosterone acetate-salt hypertensive rats."[6] Journal of Hypertension. Link

  • Haneda, T., et al. (2000).[7] "Effect of celiprolol on cardiac hypertrophy in hypertension." Hypertension Research.[8] Link

  • Wolf, C., et al. (2020). "Celiprolol for the treatment of vascular Ehlers-Danlos syndrome."[2] Expert Opinion on Orphan Drugs. Link

Sources

Application

Application Note: (S)-(-)-Celiprolol in Angina Pectoris Models

Mechanistic Insights, Experimental Protocols, and Data Interpretation Introduction: The Vasodilatory Beta-Blocker Paradigm (S)-(-)-Celiprolol represents a distinct class of "third-generation" beta-adrenergic antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights, Experimental Protocols, and Data Interpretation

Introduction: The Vasodilatory Beta-Blocker Paradigm

(S)-(-)-Celiprolol represents a distinct class of "third-generation" beta-adrenergic antagonists. Unlike traditional non-selective beta-blockers (e.g., propranolol) or standard cardioselective agents (e.g., atenolol), (S)-(-)-Celiprolol exhibits a unique dual-mechanism profile: cardioselective


-antagonism  combined with partial 

-agonism
and direct vasodilatory properties (via Nitric Oxide modulation).

In angina pectoris research, this compound is critical for decoupling the negative chronotropic effects (heart rate reduction) from the peripheral vasoconstriction often seen with older beta-blockers. By preserving or enhancing coronary flow while reducing myocardial oxygen demand (


), (S)-(-)-Celiprolol serves as a vital tool for studying mixed-etiology angina  (exertional + vasospastic components).
Key Pharmacological Characteristics
ParameterCharacteristicSignificance in Angina Models
Active Enantiomer (S)-(-)-CeliprololResponsible for >95% of

-blocking potency.

Selectivity
HighReduces HR and Contractility (Lower Demand).

ISA
Partial AgonistPromotes vasodilation/bronchodilation (prevents spasm).

Effect
Weak AntagonistMinor contribution to reducing peripheral resistance.
Solubility HydrophilicDoes not cross BBB significantly; easy formulation in saline.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the differential signaling of (S)-(-)-Celiprolol in cardiomyocytes versus vascular smooth muscle cells (VSMC), highlighting the net anti-anginal effect.

Celiprolol_Mechanism cluster_Cardiomyocyte Cardiomyocyte (Myocardium) cluster_Vessel Vascular Smooth Muscle / Endothelium B1 β1-Adrenoceptor AC_Cardio Adenylyl Cyclase B1->AC_Cardio Inhibited cAMP_Cardio cAMP AC_Cardio->cAMP_Cardio PKA PKA Activation cAMP_Cardio->PKA Ca_Influx Ca2+ Influx (L-Type Channels) PKA->Ca_Influx Contraction Contractility & HR Ca_Influx->Contraction Reduced Demand B2 β2-Adrenoceptor (Partial Agonist) eNOS eNOS Activation B2->eNOS NO Nitric Oxide (NO) eNOS->NO Relaxation Vasodilation (Coronary Flow) NO->Relaxation Increased Supply Celiprolol (S)-(-)-Celiprolol Celiprolol->B1 Blocks Celiprolol->B2 Stimulates (ISA)

Figure 1: (S)-(-)-Celiprolol blocks


 receptors to reduce oxygen demand while stimulating 

/eNOS pathways to enhance oxygen supply.

Protocol A: Exercise-Induced Angina (Rat Treadmill Model)

This model mimics Chronic Stable Angina . It evaluates the drug's ability to delay the onset of ischemia (ST-segment depression) during controlled physical stress.

Experimental Design
  • Subject: Male Wistar Rats (250–300 g).

  • Group Size: n=8–10 per group.

  • Groups:

    • Vehicle Control (Saline).

    • Positive Control (Atenolol 10 mg/kg).

    • (S)-(-)-Celiprolol Low Dose (10 mg/kg).

    • (S)-(-)-Celiprolol High Dose (50 mg/kg).

Reagent Preparation

(S)-(-)-Celiprolol Hydrochloride is hydrophilic.

  • Vehicle: Sterile 0.9% Saline.

  • Stock Solution: Dissolve 50 mg of (S)-(-)-Celiprolol in 10 mL saline (5 mg/mL).

  • Storage: Prepare fresh daily. Protect from light.

Surgical Instrumentation (Telemetry)

Perform 7 days prior to exercise testing.

  • Anesthesia: Ketamine (75 mg/kg) + Xylazine (5 mg/kg) IP.

  • Implantation: Implant a radiotelemetry transmitter (e.g., DSI PhysioTel) into the abdominal cavity.

  • Leads: Tunnel biopotential leads subcutaneously. Place the negative lead at the right manubrium and positive lead at the xiphoid process (Lead II configuration).

  • Recovery: Allow 7 days for recovery and signal stabilization.

Exercise Protocol (Modified Bruce)
  • Acclimatization: Run rats on the treadmill for 10 min/day (10 m/min, 0% grade) for 3 days prior to testing.

  • Dosing: Administer drug via oral gavage (p.o.) 60 minutes before the test.

  • Stress Test:

    • Stage 1 (0-3 min): 15 m/min, 0% grade.

    • Stage 2 (3-6 min): 20 m/min, 5% grade.

    • Stage 3 (6-9 min): 25 m/min, 10% grade.

    • Stage 4 (9+ min): 30 m/min, 15% grade (until exhaustion or ischemia).

  • Endpoint: Test terminates upon ST-segment depression ≥ 0.1 mV (1 mm) sustained for >10 consecutive beats, or physical exhaustion.

Data Acquisition & Analysis

Calculate the Rate Pressure Product (RPP) as a surrogate for Myocardial Oxygen Consumption (


).


ParameterControl (Expected)(S)-(-)-Celiprolol (Expected)Physiological Interpretation
Resting HR 350 bpm310 bpm (

)

-blockade reduces basal demand.
Peak Exercise HR 480 bpm400 bpm (

)
Blunted chronotropic response to stress.
Time to Ischemia 450 sec620 sec (

)
Improved exercise tolerance.
ST Depression -0.15 mV-0.05 mV (attenuated)Reduced subendocardial ischemia.

Protocol B: Ischemia-Reperfusion (I/R) Injury (LAD Ligation)

This model mimics Unstable Angina / Acute MI . It tests the cardioprotective and anti-necrotic effects of the drug.[1]

Dosing Strategy[1][2]
  • Route: Intravenous (IV) via femoral vein.[2]

  • Dose: 1–10 mg/kg bolus administered 15 minutes prior to ligation.

Surgical Procedure
  • Anesthesia: Pentobarbital Sodium (50 mg/kg IP). Avoid agents with high intrinsic cardiac depression.

  • Ventilation: Tracheotomy and ventilation with room air (60-70 strokes/min).

  • Thoracotomy: Left lateral thoracotomy at the 4th intercostal space.

  • Ligation: Locate the Left Anterior Descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD (2-3 mm from origin).

  • Ischemia: Tighten the ligature over a polyethylene tube (to allow reversible occlusion) for 30 minutes . Confirm ischemia by pallor and ST-elevation.

  • Reperfusion: Release the ligature and allow reperfusion for 120 minutes .

Infarct Size Determination (TTC Staining)[4][5]
  • At the end of reperfusion, re-occlude the LAD.

  • Inject Evans Blue dye (2%) IV to stain the non-ischemic area (blue).

  • Excise the heart and slice into 2mm sections.

  • Incubate slices in 1% Triphenyltetrazolium Chloride (TTC) at 37°C for 15 min.

    • Red Tissue: Viable myocardium (Ischemic but salvaged).

    • White Tissue: Necrotic infarct.

    • Blue Tissue: Non-ischemic zone (Area Not at Risk).

Troubleshooting & Validation

Differentiating Enantiomers[6]
  • Issue: Using racemic Celiprolol instead of (S)-(-).

  • Impact: The (R)-(+) enantiomer has significantly lower

    
     affinity but may still exert some non-specific vasodilatory effects.
    
  • Validation: For mechanistic purity, verify the optical rotation of your batch or source specifically "S-Celiprolol". If using racemate, acknowledge that the effective

    
     dose is 50% of the total weight.
    
Anesthesia Interference
  • Issue: Deep anesthesia (e.g., high-dose isoflurane) causes hypotension, masking the drug's hypotensive effect.

  • Solution: Maintain a light surgical plane. For exercise models, use telemetry in conscious animals to eliminate anesthesia artifacts entirely.

Solubility
  • Issue: Precipitation in high-concentration stock.

  • Solution: (S)-(-)-Celiprolol HCl is soluble in water up to ~20 mg/mL. If higher concentrations are needed for osmotic pumps, use 10% DMSO / 90% Saline, though saline is preferred for IV bolus to prevent solvent-induced hemolysis.

References

  • Pharmacological Profile of Celiprolol. Grokipedia / Vertex AI Summary. (2025). Overview of third-generation beta-blocker properties. 3[1][4][2][5][6][7][8][9]

  • Celiprolol: A Unique Selective Adrenoceptor Modulator. National Institutes of Health (PMC). Detailed review of beta-1 antagonism and beta-2 agonism. 10[1][4][2][5][6][7][8][9][11][12][13]

  • Celiprolol reduces infarct size through production of nitric oxide in a rabbit model. PubMed. Protocol for IV dosing (1-10 mg/kg) and ischemia-reperfusion.[14] 14[1][4][2][5][6][8][9][13]

  • Celiprolol in the treatment of exercise induced angina pectoris. PubMed. Clinical efficacy data supporting the "time to ischemia" endpoint. 15[1][4][2][5][6][7][8][9]

  • Agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors in the rat. PubMed. Dosing reference for in vivo rat studies (0.03 - 1 mg/kg IV).[2] 2[1][4][2][5][6][7][8][9][11][12][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-(-)-Celiprolol Hydrochloride Bioavailability

Topic: Optimization of In Vivo Bioavailability for (S)-(-)-Celiprolol HCl Ticket ID: CEL-BIO-992 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Bioavailability Paradox Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of In Vivo Bioavailability for (S)-(-)-Celiprolol HCl Ticket ID: CEL-BIO-992 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Bioavailability Paradox

Welcome to the technical support hub for (S)-(-)-Celiprolol Hydrochloride. Users frequently report a "Bioavailability Paradox" with this compound: it exhibits high aqueous solubility (BCS Class III) yet demonstrates low and variable permeability in vivo.

Unlike typical lipophilic beta-blockers, (S)-Celiprolol relies on a delicate balance between influx transporters (OATP1A2) and efflux pumps (P-gp/ABCB1) . This guide moves beyond standard solubilization techniques to focus on transporter modulation and gastroretentive strategies.

Module 1: Overcoming the Permeability Barrier (P-gp Efflux)

Ticket #001: "My plasma AUC is low despite complete dissolution in vitro."

Diagnosis: You are likely facing P-glycoprotein (P-gp) Efflux Saturation combined with OATP1A2 Influx Limitation . (S)-Celiprolol is a substrate for P-gp, which actively pumps the drug back into the intestinal lumen. Standard dissolution tests do not account for this active transport mechanism.

Technical Resolution: You must incorporate P-gp Inhibitory Excipients into your formulation. Do not rely solely on solubility enhancers.

Recommended Excipient Strategy
Excipient ClassSpecific AgentMechanism of ActionRecommended Concentration
Surfactant (Non-ionic) TPGS 1000 (d-α-tocopheryl polyethylene glycol succinate)Direct inhibition of P-gp ATPase; membrane fluidization.0.5% - 1.0% (w/v)
Block Copolymer Pluronic P85 or Poloxamer 188 ATP depletion in enterocytes; steric hindrance of P-gp.0.1% - 0.5% (w/v)
Fatty Acid Sodium Caprate (C10)Paracellular permeation enhancer (opens tight junctions).10 - 20 mM
Visualization: The Transporter Interplay

The following diagram illustrates the antagonistic relationship between OATP1A2 (influx) and P-gp (efflux) in the enterocyte.

Celiprolol_Transport Lumen Intestinal Lumen (High Concentration) OATP OATP1A2 Influx (Saturable) Lumen->OATP Uptake Enterocyte Enterocyte Cytosol Blood Systemic Circulation (Bioavailability) Enterocyte->Blood Basolateral Transport PGP P-gp Efflux (Barrier) Enterocyte->PGP Substrate Binding OATP->Enterocyte Transport PGP->Lumen Active Efflux Inhibitor Excipient (e.g., TPGS) (Inhibitor) Inhibitor->PGP Blocks Efflux

Figure 1: Mechanism of (S)-Celiprolol intestinal absorption showing the necessity of P-gp inhibition to maximize basolateral transport.

Module 2: Managing Absorption Windows (Gastroretention)

Ticket #002: "We see double peaks in the plasma concentration-time profile."

Diagnosis: Double peaks often indicate regional absorption variability . (S)-Celiprolol has a "narrow absorption window" because OATP1A2 expression is highest in the upper small intestine. If the dosage form passes this region too quickly, absorption ceases.

Technical Resolution: Implement a Gastroretentive Drug Delivery System (GRDDS) . A Hydrodynamically Balanced System (HBS) will float in the stomach, releasing the drug slowly to continuously bathe the upper intestine (duodenum/jejunum) where OATP transporters are abundant.

Protocol: Formulation of a Floating HBS Capsule

Objective: Create a capsule that floats < 5 mins and remains buoyant > 12 hours.

Materials:

  • (S)-(-)-Celiprolol HCl

  • HPMC K4M (Hydrophilic Matrix)

  • Sodium Bicarbonate (Gas generating agent)

  • Stearic Acid (Lipophilic release modifier)

Step-by-Step Workflow:

  • Sieving: Pass (S)-Celiprolol HCl and HPMC K4M through a #60 mesh sieve to ensure uniform particle size.

  • Dry Blending: Mix Drug + HPMC K4M (Ratio 1:1 to 1:2) + Sodium Bicarbonate (10% w/w) in a V-cone blender for 15 minutes.

  • Lubrication: Add Magnesium Stearate (1%) and mix for 2 minutes.

  • Encapsulation: Fill into Size 0 gelatin capsules.

  • Validation (In Vitro Buoyancy Test):

    • Medium: 900 mL 0.1N HCl (Simulated Gastric Fluid).

    • Apparatus: USP Type II (Paddle) at 50 rpm, 37°C.

    • Criteria:

      • Floating Lag Time: < 180 seconds.[1]

      • Total Floating Time: > 12 hours.[2]

Module 3: Bioanalytical Specificity

Ticket #003: "Our PK data does not match the pharmacodynamic effect."

Diagnosis: You may be quantifying the racemate instead of the active (S)-enantiomer . Celiprolol is often supplied as a racemate.[3] The (S)-enantiomer is the potent


-antagonist. The (R)-enantiomer is less active but may compete for transporters. Standard C18 HPLC columns cannot distinguish these.

Technical Resolution: Switch to a Chiral Stationary Phase (CSP) for bioanalysis.

Protocol: Chiral Separation of (S)-Celiprolol in Plasma

Chromatographic Conditions:

  • Column: Chiralpak IC (Immobilized polysaccharide type), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (60 : 40 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation 230 nm, Emission 450 nm) – Crucial for sensitivity.

  • Temperature: 25°C.

Sample Preparation (Solid Phase Extraction):

  • Conditioning: HLB Cartridge (1 mL Methanol -> 1 mL Water).

  • Loading: 500 µL Plasma (spiked with Internal Standard).

  • Washing: 1 mL Water (removes salts/proteins).

  • Elution: 1 mL Methanol.

  • Reconstitution: Evaporate under

    
     stream; reconstitute in mobile phase.
    
Representative PK Data (Rat Model, 10mg/kg)

Note: Values are illustrative of expected trends when using P-gp inhibitors.

ParameterControl (Solution)Optimized Formulation (TPGS + Floating)% Improvement

(ng/mL)


+97%

(h)


Delayed (Sustained)

(ng.h/mL)


+157%
Absolute Bioavailability (

)
~30%~75%High

Module 4: Experimental Workflow Visualization

The following flowchart details the decision tree for optimizing your (S)-Celiprolol experiment.

Optimization_Workflow Start Start: Low Bioavailability Check_Solubility Check Aqueous Solubility Start->Check_Solubility Solubility_Issue Is Solubility < 1mg/mL? Check_Solubility->Solubility_Issue Strategy_Lipid Use SEDDS/Lipid Formulation Solubility_Issue->Strategy_Lipid Yes (Rare for Celiprolol) Strategy_Perm Target Transporters (P-gp/OATP) Solubility_Issue->Strategy_Perm No (Class III) Validation In Vivo PK Study (Chiral HPLC) Strategy_Lipid->Validation Step_Inhibitor Add P-gp Inhibitor (TPGS/Poloxamer) Strategy_Perm->Step_Inhibitor Step 1: Block Efflux Step_GRDDS Formulate Gastroretentive (HBS Capsule) Step_Inhibitor->Step_GRDDS Step 2: Extend Window Step_GRDDS->Validation

Figure 2: Decision matrix for formulation development. Note that for Celiprolol, the primary path is usually "No" on solubility issues, leading to transporter targeting.

References

  • Karlsson, J., et al. (1993). "Transport of celiprolol across human intestinal epithelial (Caco-2) cells: mediation of secretion by multiple transporters including P-glycoprotein."[4] British Journal of Pharmacology. Link

  • Lilja, J.J., et al. (2004). "Effects of grapefruit juice on the pharmacokinetics of celiprolol." European Journal of Clinical Pharmacology. Link

  • Ieiri, I., et al. (2012). "SLCO1A2 (OATP1A2) and ABCB1 (MDR1) polymorphisms influence the pharmacokinetics of celiprolol." Pharmacogenetics and Genomics. Link

  • El-Gindy, A., et al. (2013). "HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase." Farmacia. Link

  • Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical considerations." International Journal of Pharmaceutics. Link

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of (S)-(-)-Celiprolol

Introduction: The Specificity Paradox Welcome to the technical support hub for (S)-(-)-Celiprolol. As researchers, we often select Celiprolol for its unique profile: it is a highly selective -adrenoceptor antagonist with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Paradox

Welcome to the technical support hub for (S)-(-)-Celiprolol. As researchers, we often select Celiprolol for its unique profile: it is a highly selective


-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA) at the 

-adrenoceptor.

However, a common error in experimental design is treating (S)-(-)-Celiprolol as a "clean" antagonist at high micromolar concentrations. In reality, specificity is dose-dependent. At concentrations exceeding 10 µM, the molecule loses its


 selectivity, engaging 

-adrenoceptors and saturating efflux transporters (P-gp).

This guide addresses the root causes of off-target effects—primarily supratherapeutic dosing and transporter interference —and provides self-validating protocols to ensure your data reflects specific receptor modulation rather than xenobiotic stress.

Module 1: Troubleshooting & FAQs

Q1: I am using 50–100 µM (S)-(-)-Celiprolol to ensure complete blockade, but I see non-specific cytotoxicity. Why?

Diagnosis: You have exceeded the "Selectivity Window." Technical Insight: (S)-(-)-Celiprolol has a high affinity for the


-adrenoceptor (

in the low nanomolar range). However, its affinity for

-adrenoceptors is approximately 100-fold lower.[1] By dosing at 50–100 µM, you are no longer studying a

-blocker; you are studying a dirty compound that is antagonizing

receptors and potentially destabilizing membranes due to cationic amphiphilic properties.

The Solution: Calculate your dose based on receptor occupancy, not historical precedent for other beta-blockers.

  • Target:

    
     Antagonism 
    
    
    
    10 nM – 1 µM
  • Target:

    
     Partial Agonism 
    
    
    
    1 µM – 10 µM
  • Off-Target Danger Zone: > 10 µM (Risk of

    
     blockade and P-gp saturation)
    
Q2: My results are inconsistent between HeLa, Caco-2, and HEK293 cells. Is the drug degrading?

Diagnosis: Variable expression of P-glycoprotein (MDR1/ABCB1). Technical Insight: Unlike lipophilic beta-blockers (e.g., Propranolol) that diffuse passively, Celiprolol is a substrate for P-glycoprotein (P-gp) . It relies on transporters for efflux.[2]

  • High P-gp cells (e.g., Caco-2): Actively pump Celiprolol out of the cell, effectively lowering the intracellular concentration below the therapeutic threshold.

  • Low P-gp cells: Retain higher intracellular loads.

If you treat different cell lines with the same concentration, the effective cytosolic concentration varies wildly based on ABCB1 expression levels.

The Solution: You must characterize the transporter status of your cell line. See Protocol B below.

Q3: I am observing unexpected nitric oxide (NO) production. Is this an off-target effect?

Diagnosis: No, this is a specific, albeit often overlooked, "on-target" effect. Technical Insight: (S)-(-)-Celiprolol possesses intrinsic sympathomimetic activity (ISA) at the


-adrenoceptor. This agonism triggers the PI3K/Akt/eNOS signaling cascade, leading to NO production. If your experimental goal is pure

blockade without downstream signaling, this

-mediated NO release acts as a functional "off-target" effect relative to your hypothesis.

The Solution: Co-treat with a specific


-antagonist (e.g., ICI 118,551) to isolate the 

effects of Celiprolol.

Module 2: Visualizing the Mechanism

Figure 1: The Selectivity & Transport Landscape

This diagram illustrates the critical thresholds where (S)-(-)-Celiprolol shifts from a specific tool to a non-specific agent. Note the role of P-gp in regulating intracellular concentration.

Celiprolol_Mechanism Celiprolol (S)-(-)-Celiprolol (Extracellular) Intra_Cel Intracellular Celiprolol Celiprolol->Intra_Cel Influx (OATP) Beta1 β1 Receptor (Antagonism) Intra_Cel->Beta1 High Affinity (nM range) Beta2 β2 Receptor (Partial Agonism) Intra_Cel->Beta2 Med Affinity (µM range) Alpha2 α2 Receptor (OFF-TARGET) Intra_Cel->Alpha2 Low Affinity (>10 µM) Pgp P-gp (ABCB1) Efflux Pump Intra_Cel->Pgp Substrate binding eNOS eNOS / NO Pathway Beta2->eNOS Signaling Pgp->Celiprolol Efflux

Caption: Pathway map showing affinity gradients. Green pathways represent desired therapeutic targets; red indicates off-target interactions at high concentrations; yellow highlights the efflux loop causing variability.

Module 3: Comparative Data Tables

Table 1: Receptor Affinity Profile & Experimental Windows

Use this table to calibrate your dosing strategy.

Receptor / TargetInteraction Type

/ Affinity
Recommended ConcentrationConsequence of Overdose

-Adrenoceptor
Antagonist~ 7.5 – 8.210 – 100 nM Loss of selectivity

-Adrenoceptor
Partial Agonist~ 6.2 – 6.80.5 – 5 µM Unintended vasodilation/NO release

-Adrenoceptor
Antagonist~ 5.0> 10 µM Non-specific adrenergic blockade
P-gp (MDR1) Substrate

~ 20 µM
> 20 µM Transporter saturation; altered kinetics

Module 4: Validated Experimental Protocols

Protocol A: Determination of the "Clean" Window (In Vitro Therapeutic Index)

Objective: To empirically define the concentration where


 effects occur without cytotoxicity.
  • Cell Seeding: Seed cells (e.g., cardiomyocytes or endothelial cells) in 96-well plates (5,000 cells/well).

  • Preparation: Prepare (S)-(-)-Celiprolol stock in water (avoid DMSO if possible, as Celiprolol is hydrophilic).

  • Dosing: Create a log-scale dilution series: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

  • Readout 1 (Efficacy): Measure cAMP levels after stimulation with Isoprenaline (100 nM).

    • Goal: Identify the IC50 for inhibiting Isoprenaline-induced cAMP.

  • Readout 2 (Toxicity): In parallel wells, perform an ATP-based viability assay (e.g., CellTiter-Glo) after 24h.

    • Goal: Identify the LC50 (Lethal Concentration).

  • Calculation:

    • Acceptance Criteria: A ratio > 100 indicates a safe working window.

Protocol B: P-glycoprotein (P-gp) Interference Check

Objective: To determine if P-gp efflux is skewing your dose-response curve.

  • Setup: Prepare two sets of cells.

    • Set A (Control): Media only.

    • Set B (Inhibited): Pre-treat with 2 µM Zosuquidar or 10 µM Verapamil (P-gp inhibitors) for 30 mins.

  • Treatment: Treat both sets with (S)-(-)-Celiprolol (1 µM) for 2 hours.

  • Lysis & Analysis: Lyse cells and measure intracellular Celiprolol concentration via LC-MS/MS OR measure a downstream proxy (e.g., p-eNOS levels).

  • Interpretation:

    • If Set B response >> Set A response : Your cells are actively pumping out Celiprolol. You must adjust your dose upward or use a P-gp inhibitor for consistent results.

    • If Set B ≈ Set A : P-gp is not a confounding factor in this cell line.

References

  • Wolf, P. et al. (1990). "Does the beta 1-adrenoceptor blocking agent celiprolol have alpha 2-adrenoceptor blocking properties?" Arzneimittelforschung.

  • Hirvensalo, P. et al. (2022). "Evidence for a role of P-glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics." Clinical and Translational Science.[2]

  • Rehnqvist, N. (1991). "Clinical experience with celiprolol." American Heart Journal.

  • Iijima, T. et al. (2002). "Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy." Circulation.

  • Karlsson, J. et al. (1993). "P-glycoprotein mediated transport of celiprolol in Caco-2 monolayers." British Journal of Pharmacology.

Sources

Troubleshooting

Technical Support Center: Celiprolol Hydrochloride Formulation &amp; Delivery

This guide functions as a specialized Technical Support Center for researchers working with Celiprolol Hydrochloride . It is designed to move beyond basic product inserts, offering field-tested protocols, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Celiprolol Hydrochloride . It is designed to move beyond basic product inserts, offering field-tested protocols, troubleshooting logic, and mechanistic insights for animal model applications.

Status: Operational Lead Scientist: Senior Application Specialist Topic: Oral Administration in Preclinical Animal Models (Murine/Canine)

Physicochemical Profile & Solubility

Before attempting formulation, understand the molecule's behavior. Celiprolol HCl is a hydrophilic


-selective antagonist with partial 

-agonist activity. Unlike lipophilic beta-blockers (e.g., propranolol), it does not readily cross the blood-brain barrier, which is critical for study design.
Key Parameters
ParameterValue / CharacteristicImpact on Formulation
Solubility (Water) ~83 mg/mL (Freely Soluble)Excellent for aqueous gavage or drinking water.
pKa ~4.4 (Acidic) & ~9.6 (Basic)pH-dependent solubility. Stable in neutral to slightly acidic media.
LogP Low (Hydrophilic)Poor CNS penetration; rapid renal elimination.
Stability Light SensitiveCRITICAL: Protect stock and drinking water bottles from light (amber bottles/foil).
Incompatibility Citrus/Flavonoids (Naringin)WARNING: Do not use citrus juices for taste masking. They inhibit OATP1A2, drastically reducing absorption.

Formulation Protocols (The "How-To")

Protocol A: Standard Aqueous Solution (Gavage/Drinking Water)

Best for: Acute PK studies or chronic ad libitum dosing in vEDS models.

Materials:

  • Celiprolol HCl powder

  • Sterile Water for Injection (SWFI) or Deionized Water

  • Optional: Sucrose (1-2% w/v) for palatability (See Troubleshooting)

Procedure:

  • Calculate: Determine total mass required based on concentration (typically 1–10 mg/mL for stock).

  • Weigh: Weigh Celiprolol HCl into a chemically resistant weigh boat.

  • Dissolve: Add 80% of the final volume of water. Vortex for 30–60 seconds. The powder should dissolve rapidly.

  • Adjust (Optional): Check pH. It should be near neutral. If highly acidic, buffer with PBS, but watch for salt precipitation.

  • QS: Bring to final volume with water.

  • Sterilize: Filter through a 0.22 µm PES membrane if using for long-term stock.

  • Storage: Store at 4°C in amber glass . Stability: ~7 days at 4°C.

Protocol B: Viscous Suspension (Vehicle-Assisted)

Best for: High-dose toxicology studies where concentration >100 mg/mL is required.

Vehicle: 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC). Procedure:

  • Heat 1/3 of the water to 80°C. Disperse MC/CMC powder.

  • Add remaining cold water to hydrate the polymer.

  • Add Celiprolol HCl powder slowly while stirring.

  • Result: A uniform suspension that prevents settling during gavage.

Dosing Strategy & Decision Logic

Choosing the right administration route is as important as the formulation itself. Use the logic flow below to determine the optimal method for your study.

DosingLogic Start Start: Define Study Goal Duration Study Duration? Start->Duration Acute Acute (<1 Week) or PK Study Duration->Acute Short Term Chronic Chronic (>1 Week) e.g., vEDS Survival Duration->Chronic Long Term Gavage Oral Gavage (PO) Vehicle: Water/Saline Acute->Gavage Standard Precision Is exact dosing critical? Chronic->Precision Precision->Gavage Yes (High Control) Water Drinking Water (Ad Libitum) + Light Protection Precision->Water No (Stress Reduction preferred) Diet Dietary Admixture (Pellet) Precision->Diet Alternative Warning Must Change Bottle Every 2-3 Days Water->Warning Check Stability

Figure 1: Decision matrix for selecting the administration route. Note that for stress-sensitive models (like vEDS), avoiding gavage stress often outweighs the precision of gavage.

Case Study: Vascular Ehlers-Danlos Syndrome (vEDS) Model

Context: In Col3a1 haploinsufficient mice, Celiprolol is used to prevent arterial rupture. The Challenge: High doses are required to mimic human metabolic scaling, and stress from daily gavage can induce the very ruptures you are trying to prevent.

Recommended "Gold Standard" Protocol:

  • Dose Target: 50–100 mg/kg/day (Scaling factor: Human 400mg ≈ 5-6 mg/kg -> Mouse ≈ 60-70 mg/kg due to faster metabolism).

  • Method: Drinking Water Admixture.

  • Calculation:

    • Average Mouse Weight: 25g (0.025 kg)

    • Average Water Intake: 4–5 mL/day

    • Target Daily Dose: 2.5 mg/mouse (based on 100mg/kg)

    • Concentration: 2.5 mg / 5 mL = 0.5 mg/mL .

  • Taste Masking: Add 1% Sucrose or use "MediGel" systems if refusal occurs.

  • Monitoring: Weigh water bottles daily to track consumption and adjust concentration if intake drops.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation in Stock Solution pH drift or SaturationCeliprolol HCl is a salt. If pH becomes too basic (>8), the free base may precipitate. Fix: Adjust pH to 5.0–6.0 using dilute HCl or switch to a phosphate buffer.
Animal Refusal (Dehydration) Bitter TasteFix: Introduce 1-2% Sucrose or 0.1% Saccharin. Do NOT use Orange Juice (See Warnings).
Inconsistent Plasma Levels Light DegradationFix: Check if water bottles are clear. Switch to amber bottles or wrap in aluminum foil immediately.
Low Bioavailability Food InteractionFix: Celiprolol absorption is reduced by food.[1] For PK studies, fast animals 4 hours pre-dose. For chronic studies, accept the reduction and increase dose slightly.
Unexpected Mortality (vEDS) Gavage StressFix: Switch from oral gavage to voluntary intake (Jelly or Water) to reduce sympathetic surge during handling.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a stock solution? A: Yes, Celiprolol is soluble in DMSO, but it is unnecessary for oral dosing. Water is the superior vehicle due to the compound's hydrophilicity. Avoid DMSO for chronic oral studies to prevent vehicle-related toxicity.

Q: Why do you warn against Orange Juice? I see it used for other drugs. A: Orange juice contains hesperidin and naringin, which inhibit OATP1A2 (Organic Anion Transporting Polypeptide). Celiprolol relies heavily on this transporter for absorption. Co-administration can reduce bioavailability by >70%, rendering your study data invalid.

Q: How do I scale the human dose (400mg) to my rat model? A: Do not use a simple weight ratio (1:1). Use Body Surface Area (BSA) scaling:

  • Human Equivalent Dose (HED): 400 mg / 60 kg = 6.7 mg/kg.

  • Rat Conversion: Multiply HED by 6.2.

  • Target Rat Dose: ~41.5 mg/kg.

  • Note: Rodents often require even higher multiples (up to 10x) due to rapid hepatic clearance.

Q: Is the formulation stable at room temperature? A: In aqueous solution, hydrolysis can occur over time. We recommend preparing fresh dosing solutions every 2–3 days and storing stocks at 4°C. Always protect from light.

References
  • Physicochemical Properties & Solubility: PubChem Compound Summary for CID 2663, Celiprolol. National Center for Biotechnology Information. Link

  • vEDS Clinical Context (BBEST Trial): Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet. Link

  • Pharmacokinetics & OATP Inhibition: Lilja, J. J., et al. (2004). Grapefruit juice-celiprolol interaction: It is not the same as with other beta-blockers. Basic & Clinical Pharmacology & Toxicology.
  • Dose Scaling: FDA Guidance for Industry. (2005).[2][3][4][5] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

  • Taste Masking in Rodents: Use of flavored gels/water (MediGel) references in preclinical husbandry. National Institutes of Health (NIH) / OLAW.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (S)-(-)-Celiprolol to Atenolol

Executive Summary: The Shift from Blockade to Modulation In the landscape of -adrenergic antagonists, Atenolol represents the classical "pure antagonist" paradigm—highly selective for receptors with no intrinsic activity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Blockade to Modulation

In the landscape of


-adrenergic antagonists, Atenolol  represents the classical "pure antagonist" paradigm—highly selective for 

receptors with no intrinsic activity. It effectively reduces cardiac workload but offers no ancillary vascular protection.

Celiprolol , specifically its active (S)-(-)-enantiomer (often administered as a racemate in clinical settings), represents a "third-generation" modulator. It challenges the classical model by combining potent


-antagonism with partial 

-agonism (Intrinsic Sympathomimetic Activity - ISA). This dual mechanism provides a unique hemodynamic profile: heart rate reduction without excessive bradycardia, coupled with peripheral vasodilation.

Critical Distinction: While Atenolol is a standard of care for stable angina and hypertension, Celiprolol has emerged as the orphan drug of choice for Vascular Ehlers-Danlos Syndrome (vEDS) , a condition where Atenolol’s utility is unproven.[1]

Mechanistic Profiling & Signaling Pathways[2]

Receptor Selectivity and ISA

The fundamental difference lies in how these molecules interact with the G-protein coupled receptor (GPCR) conformational states.

  • Atenolol: Stabilizes the

    
    -adrenergic receptor in the inactive (R)  state, preventing catecholamine binding. It has negligible affinity for 
    
    
    
    receptors at therapeutic doses.
  • Celiprolol: Acts as an antagonist at

    
     (stabilizing the inactive state) but acts as a partial agonist  at 
    
    
    
    receptors. This agonism promotes the active (
    
    
    ) conformation, recruiting
    
    
    proteins to stimulate Adenylyl Cyclase (AC).
Vasodilatory Mechanisms

Celiprolol induces vasodilation through two synergistic pathways absent in Atenolol:

  • 
    -mediated relaxation:  Direct stimulation of smooth muscle 
    
    
    
    receptors increases cAMP, inhibiting Myosin Light Chain Kinase (MLCK).
  • NO-dependent pathway: Downstream signaling likely involves eNOS activation, though the precise molecular link remains an area of active research.

Visualization: Signaling Divergence

G cluster_0 Atenolol (Classical Blockade) cluster_1 (S)-Celiprolol (Dual Modulation) Atenolol Atenolol B1_Rec β1 Receptor (Heart) Atenolol->B1_Rec Antagonism Gs_Inactive Gs Protein (Inactive) B1_Rec->Gs_Inactive AC_Inactive Adenylyl Cyclase (Blocked) Gs_Inactive->AC_Inactive Celiprolol (S)-Celiprolol B1_Block β1 Receptor (Blocked) Celiprolol->B1_Block Antagonism B2_Agonist β2 Receptor (Activated) Celiprolol->B2_Agonist Partial Agonism cAMP cAMP Increase B2_Agonist->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Vasodilation

Figure 1: Comparative signaling pathways. Atenolol silences the pathway (left), while Celiprolol silences


 but activates 

to induce vasodilation (right).

Comparative Efficacy Data

The following data synthesizes findings from key clinical trials (e.g., BBEST) and preclinical binding assays.

FeatureAtenolol(S)-(-)-CeliprololClinical Implication

Selectivity
High (

nM)
High (

nM)
Both effective for HR control.

Activity
NegligiblePartial Agonist (ISA)Celiprolol is safer in asthma/COPD; causes vasodilation.
Resting HR Effect Profound BradycardiaModerate ReductionCeliprolol avoids excessive bradycardia at rest.
Exercise HR Strong SuppressionStrong SuppressionBoth protect against exercise-induced ischemia.
Peripheral Resistance Increased (Reflex)DecreasedCeliprolol reduces afterload; better for peripheral vascular disease.
vEDS Efficacy Not IndicatedStandard of Care Celiprolol reduces arterial rupture risk (BBEST Trial).
Lipid Profile Neutral/NegativeNeutral/PositiveCeliprolol does not worsen lipid profiles.

Experimental Protocols for Validation

To verify these properties in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) and selectivity ratio (

).
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human

      
       or 
      
      
      
      receptors.
    • Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Incubation:

    • Tracer: 0.2 nM [

      
      I]-Cyanopindolol (non-selective antagonist).
      
    • Competitor: Serial dilutions (

      
       to 
      
      
      
      M) of Atenolol or Celiprolol.
    • Non-specific control: 10

      
      M Propranolol.
      
    • Incubate for 90 min at 25°C.

  • Filtration & Counting:

    • Harvest on GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Count radioactivity (CPM) in a gamma counter.

  • Data Analysis:

    • Fit to a one-site competition model. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (ISA Verification)

Objective: Confirm Celiprolol's partial agonist activity at


 receptors vs. Atenolol's neutrality.
  • Cell Seeding: Plate HEK293 cells expressing

    
    -AR (2,000 cells/well) in 384-well plates.
    
  • Agonist Challenge:

    • Add Celiprolol or Atenolol (10

      
      M).
      
    • Positive Control: Isoproterenol (Full Agonist).

    • Negative Control: Buffer only.

  • Detection:

    • Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Lyse cells after 30 min stimulation.

    • Add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).

  • Validation Criteria:

    • Atenolol should show 0% response relative to Isoproterenol.

    • Celiprolol should show 20-40% maximal response (Partial Agonism).

Visualization: Experimental Workflow

Protocol cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Analysis Cells CHO-K1 (β1 or β2) Lysis Membrane Lysis Cells->Lysis Incubation Incubation 90 min @ 25°C Lysis->Incubation Filter GF/B Filtration Incubation->Filter Tracer 125I-Cyanopindolol Tracer->Incubation Drug Atenolol / Celiprolol Drug->Incubation Gamma Gamma Counting Filter->Gamma Ki_Calc Ki Calculation (Cheng-Prusoff) Gamma->Ki_Calc

Figure 2: Radioligand binding assay workflow for determining receptor affinity and selectivity.

Specialized Application: Vascular Ehlers-Danlos Syndrome (vEDS)[1]

This is the most critical differentiator for researchers in rare diseases.

  • Pathology: vEDS is caused by COL3A1 mutations, leading to fragile collagen III and spontaneous arterial rupture.[2]

  • The Celiprolol Advantage: Unlike Atenolol, which only lowers pressure, Celiprolol's

    
     agonist activity may mechanically "unload" the arterial wall by reducing the stiffness gradient.
    
  • Evidence: The BBEST Trial (Beta-Blockers in Ehlers-Danlos Syndrome Treatment) demonstrated a significant reduction in arterial events with Celiprolol compared to no treatment. Atenolol has no such data and may not provide the same protective "compliance" effect on the vasculature.

Recommendation: For vEDS drug development models (e.g., Col3a1 haploinsufficient mice), Celiprolol must be the positive control, not Atenolol.

References

  • Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet. Link

  • Dargie, H., et al. (1988). Celiprolol and atenolol in angina--effects on left ventricular function.[3] Journal of International Medical Research. Link

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. Link

  • Rosenthal, S., et al. (1986). A Randomized Double-Blind Study of Atenolol and Celiprolol in Mild to Moderate Hypertension.[4] Journal of Cardiovascular Pharmacology. Link

  • Frishman, W. H., et al. (1991). Celiprolol: A new beta-adrenergic blocking agent with vasodilating properties. American Heart Journal. Link

Sources

Comparative

Comparative Pharmacodynamics: (S)-(-)-Celiprolol Hydrochloride versus Metoprolol in Heart Failure Studies

Executive Summary: The "Rest" vs. "Unload" Paradigm In the context of Heart Failure (HF) research, the comparison between (S)-(-)-Celiprolol and Metoprolol represents a divergence in therapeutic strategy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rest" vs. "Unload" Paradigm

In the context of Heart Failure (HF) research, the comparison between (S)-(-)-Celiprolol and Metoprolol represents a divergence in therapeutic strategy. Metoprolol (specifically the succinate salt) is the established gold standard for Heart Failure with Reduced Ejection Fraction (HFrEF), functioning primarily by "resting" the myocardium via potent


-blockade and negative chronotropy.

In contrast, (S)-(-)-Celiprolol —the active levorotatory enantiomer of the racemic drug—offers a distinct "unloading" profile. It combines moderate


-antagonism with partial 

-agonism (Intrinsic Sympathomimetic Activity, ISA) and direct modulation of the eNOS/Nitric Oxide pathway. While Metoprolol excels in reducing myocardial oxygen demand, Celiprolol excels in reducing afterload and preventing hypertrophy in pressure-overload models (e.g., hypertension-induced HF or HFpEF phenotypes).

This guide delineates the mechanistic and experimental differences required to select the appropriate agent for preclinical HF models.

Mechanistic Profiling & Signaling Pathways

The fundamental difference lies in the downstream signaling cascades initiated upon receptor binding.

Receptor Selectivity and Activity
  • Metoprolol: Acts as an inverse agonist/antagonist at

    
    -adrenergic receptors (ARs). It blocks catecholamine-induced cAMP generation, reducing PKA activity and calcium loading.
    
  • (S)-(-)-Celiprolol: Acts as a

    
    -antagonist but simultaneously stimulates 
    
    
    
    -ARs.[1] Crucially, this
    
    
    -stimulation recruits the PI3K/Akt pathway , leading to the phosphorylation of endothelial Nitric Oxide Synthase (eNOS) and subsequent vasodilation.
Comparative Signaling Diagram

The following diagram illustrates the divergent pathways. Metoprolol (Left) focuses on silencing the


 cascade. Celiprolol (Right) engages a "shunt" to NO production.

BetaBlocker_Signaling cluster_0 Metoprolol (Pure Antagonism) cluster_1 (S)-Celiprolol (Vasodilatory Modulation) M_Rec Beta-1 Receptor M_cAMP Reduced cAMP M_Rec->M_cAMP Inhibits Gs M_Block Blockade of Catecholamines M_Block->M_Rec M_PKA Reduced PKA Activity M_cAMP->M_PKA M_Ca Reduced Ca2+ Influx M_PKA->M_Ca M_Effect Negative Chronotropy (Cardiac Rest) M_Ca->M_Effect C_Rec1 Beta-1 Receptor C_Rec2 Beta-2 Receptor (Partial Agonism) C_PI3K PI3K Activation C_Rec2->C_PI3K Gi/Beta-Gamma? C_Akt Akt Phosphorylation (Ser473) C_PI3K->C_Akt C_eNOS eNOS Phosphorylation (Ser1177) C_Akt->C_eNOS C_NO Nitric Oxide (NO) Release C_eNOS->C_NO C_Effect Vasodilation & Anti-Hypertrophy C_NO->C_Effect

Caption: Comparative signaling. Metoprolol (red) suppresses the cAMP/PKA axis to lower heart rate. Celiprolol (blue) stimulates the PI3K/Akt axis to generate Nitric Oxide, reducing afterload.

Comparative Efficacy Data

The following data summarizes key findings from pressure-overload (Transverse Aortic Constriction - TAC) and spontaneously hypertensive rat (SHR) models.

Table 1: Hemodynamic & Morphometric Comparison
ParameterMetoprolol (Standard)(S)-(-)-CeliprololPhysiological Implication
Heart Rate (HR) Significant Reduction (Bradycardia)Mild/No ReductionMetoprolol maximizes diastolic filling time; Celiprolol preserves chronotropic competence (ISA).
Systemic Vascular Resistance (SVR) Initially Increased or NeutralDecreased Celiprolol actively reduces afterload via NO-mediated vasodilation.
Cardiac Output (CO) Reduced (at rest)Maintained/IncreasedCeliprolol preserves CO, beneficial for exercise tolerance.
LV Hypertrophy (LVH) Reduced (via load reduction)Reduced (via NO signaling)Both prevent remodeling, but Celiprolol is more effective in high-afterload states (e.g., TAC).
eNOS Expression No direct effectSignificantly Increased Marker of endothelial health and anti-fibrotic activity.

Experimental Protocols (Self-Validating Systems)

To objectively compare these agents, researchers must control for the mechanism of action. The following protocols are designed to validate the specific pathway differences.

Protocol A: Validation of eNOS-Dependent Signaling (In Vitro)

Objective: Confirm that (S)-Celiprolol's anti-hypertrophic effect is mediated by NO, unlike Metoprolol. Cell Model: Neonatal Rat Cardiomyocytes (NRCMs) or HUVECs.

  • Preparation: Culture NRCMs in serum-free medium for 24 hours to synchronize.

  • Treatment Groups:

    • Vehicle (Control)[2]

    • Metoprolol (

      
      )
      
    • (S)-Celiprolol (

      
      )
      
    • (S)-Celiprolol + L-NAME (

      
      , NOS inhibitor) — Critical Control
      
    • (S)-Celiprolol + Wortmannin (

      
      , PI3K inhibitor) — Critical Control
      
  • Stimulation: Induce hypertrophy using Phenylephrine (

    
    ) for 48 hours.
    
  • Readout (Western Blot):

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Blot for p-eNOS (Ser1177) , p-Akt (Ser473) , and Total eNOS/Akt.

  • Validation Criteria:

    • (S)-Celiprolol must show elevated p-eNOS/Total-eNOS ratio compared to Metoprolol.

    • Co-incubation with L-NAME or Wortmannin must abolish the protective effect of Celiprolol on cell surface area (hypertrophy), confirming the specific pathway.

Protocol B: In Vivo Pressure Overload (TAC Model)

Objective: Compare efficacy in preventing transition from hypertrophy to failure.

  • Surgery: Perform Transverse Aortic Constriction (TAC) on C57BL/6 mice (27-gauge needle stenosis).

  • Dosing: Begin treatment 24 hours post-surgery.

    • Group 1: Vehicle

    • Group 2: Metoprolol (30 mg/kg/day via osmotic minipump)

    • Group 3: Celiprolol (100 mg/kg/day via osmotic minipump)

  • Hemodynamic Assessment (4 Weeks Post-TAC):

    • Anesthesia: 1.5% Isoflurane (maintain HR > 450 bpm to avoid anesthesia-induced bradycardia masking drug effects).

    • Instrumentation: Insert a Millar conductance catheter into the Left Ventricle via the right carotid artery.

  • Key Metrics:

    • Measure Ees (End-systolic elastance) : Load-independent contractility.

    • Measure Ea (Arterial elastance) : Afterload.

    • Calculate Ea/Ees (Coupling Ratio) .

  • Expected Outcome: Metoprolol will primarily improve Ees/Ea by lowering HR and improving filling. Celiprolol will improve coupling primarily by lowering Ea (afterload) via vasodilation.

Safety & Toxicology Profile

When designing studies, consider the distinct toxicology profiles:

  • Metoprolol: High doses in animal models can cause severe bradycardia and AV block. In HFrEF models, sudden withdrawal can cause rebound hypertension/ischemia.

  • Celiprolol:

    • Bronchospasm: Significantly safer than Metoprolol in models with reactive airway disease due to

      
      -partial agonism (bronchodilation).
      
    • Hypotension: Higher risk of hypotension in normotensive animals due to vasodilatory effects; dose titration is required in hypovolemic models.

References

  • Kobayashi, N., et al. (2003). "Celiprolol, a Vasodilatory Beta-Blocker, Inhibits Pressure Overload-Induced Cardiac Hypertrophy and Prevents the Transition to Heart Failure via Nitric Oxide-Dependent Mechanisms in Mice."[3][4] Circulation.

  • Ullrich, R., et al. (2022). "Clinical Pharmacokinetics of Metoprolol: A Systematic Review." Clinical Pharmacokinetics.

  • Kaumann, A. J. (1991). "Intrinsic sympathomimetic activity of celiprolol."[5][6][7][8][9] The American Journal of Cardiology.

  • CIBIS-II Investigators. (1999). "The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial." The Lancet. (Comparison reference for non-ISA beta-blocker efficacy).

  • Nagamatsu, H., et al. (2008). "Celiprolol stimulates endothelial nitric oxide synthase expression and improves myocardial remodeling in deoxycorticosterone acetate-salt hypertensive rats."[10][11] Hypertension.[1][7][9][12]

Sources

Validation

Technical Guide: Reproducibility of In Vitro Findings with (S)-(-)-Celiprolol In Vivo

Executive Summary: The "ISA" Translation Trap In drug development, (S)-(-)-Celiprolol represents a classic case where in vitro potency does not linearly predict in vivo efficacy in resting models. While the (S)-enantiome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "ISA" Translation Trap

In drug development, (S)-(-)-Celiprolol represents a classic case where in vitro potency does not linearly predict in vivo efficacy in resting models. While the (S)-enantiomer displays high affinity for the


-adrenoceptor (

in the nanomolar range), researchers often fail to reproduce this blockade in resting animal models, observing minimal bradycardia compared to reference standards like Bisoprolol.

The mechanism of this discrepancy is Intrinsic Sympathomimetic Activity (ISA). Unlike pure antagonists, (S)-(-)-Celiprolol acts as a partial agonist at


-receptors and potentially 

-receptors. This guide outlines how to design experimental protocols that account for ISA, ensuring that in vitro binding data is accurately validated in vivo.

Mechanistic Profile & Comparative Analysis

(S)-(-)-Celiprolol is the levorotatory isomer responsible for the beta-blocking activity of the racemic clinical drug. Its unique profile requires a distinct testing strategy compared to "pure" beta-blockers.

The Pharmacodynamic Triad
  • 
    -Antagonism:  Prevents catecholamine binding (primary therapeutic effect).
    
  • 
    -Partial Agonism (ISA):  Provides mild stimulation, preventing excessive bradycardia and promoting vasodilation.
    
  • Direct Vasodilation: Independent of beta-blockade (likely NO-mediated), contributing to afterload reduction.

Comparative Performance Matrix

The following table contrasts (S)-(-)-Celiprolol with its racemate and a standard "pure" antagonist (Bisoprolol).

Feature(S)-(-)-CeliprololRacemic CeliprololBisoprolol
Primary Target

-Adrenoceptor

-Adrenoceptor

-Adrenoceptor
Selectivity High (

>>

)
ModerateHigh (

>>

)
Intrinsic Activity (ISA) Positive (Partial Agonist) PositiveNegative (Pure Antagonist)
In Vitro Profile High Affinity BindingMixed AffinityHigh Affinity Binding
In Vivo Resting HR Minimal Change Minimal ChangeSignificant Reduction
In Vivo Stressed HR Strong Reduction Strong ReductionStrong Reduction
Metabolism Minimal (Renal Excretion)Minimal (Renal Excretion)Hepatic (CYP pathways)

Expert Insight: Do not use resting heart rate as a primary endpoint for (S)-(-)-Celiprolol. You must induce sympathetic tone (via stress or Isoproterenol) to "unmask" the antagonistic activity.

Signaling Pathway Visualization

To understand why reproducibility fails without specific conditions, we must visualize the receptor coupling. (S)-(-)-Celiprolol occupies the receptor but weakly activates the


 protein, maintaining a basal level of cAMP.

G cluster_0 Extracellular Space cluster_1 Cell Membrane / Intracellular Ligand (S)-(-)-Celiprolol Receptor β1-Adrenoceptor Ligand->Receptor High Affinity Binding Agonist Norepinephrine (Endogenous) Agonist->Receptor Blocked Gs Gs Protein Receptor->Gs Weak Activation (ISA Effect) AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Low Basal Level HR Heart Rate Response cAMP->HR Maintenance (No Bradycardia)

Figure 1: Mechanism of Intrinsic Sympathomimetic Activity (ISA).[1][2][3][4][5] Unlike pure blockers, (S)-Celiprolol maintains low-level signaling, preventing resting bradycardia.

Validated Experimental Protocols

To ensure reproducibility, your experimental design must account for the specific enantiomeric properties.

Phase 1: In Vitro Validation (Receptor Binding)

Objective: Confirm affinity (


) and selectivity.
  • System: CHO cells stably expressing human

    
     and 
    
    
    
    receptors.
  • Radioligand:

    
    I-Iodocyanopindolol (high affinity non-selective).
    
  • Displacement: Use (S)-(-)-Celiprolol (10 pM to 100

    
    M).
    
  • Critical Control: Run parallel assays with (R)-(+)-Celiprolol.

    • Expected Result: (S)-form should show

      
       ~10-100 nM at 
      
      
      
      . (R)-form should be >500x less potent. If (R)-form shows activity, check for racemic contamination.
Phase 2: In Vivo Translation (The Challenge Model)

Objective: Demonstrate functional blockade. Pitfall: Testing in anesthetized, resting rats will yield false negatives (lack of efficacy).

Protocol:

  • Subject: Spontaneously Hypertensive Rats (SHR) or Wistar Kyoto Rats.

  • Instrumentation: Radiotelemetry (gold standard) or tail-cuff (acceptable if acclimated).

  • Baseline: Record resting HR for 30 mins.

    • Observation: (S)-Celiprolol (10-30 mg/kg p.o.) will cause minimal change in HR.

  • The Challenge (Validation Step): Administer Isoproterenol (0.1

    
    g/kg i.v. bolus).
    
    • Control Group: HR spikes +100-150 bpm.

    • Treatment Group: HR spike is blunted by >50%.[6]

  • Data Output: Calculate the Dose Ratio (DR) of Isoproterenol required to achieve the same tachycardia in treated vs. control animals.

Workflow for Reproducible Translation

This flowchart defines the "Ladder of Translation" required to validate (S)-(-)-Celiprolol findings.

Workflow cluster_fail Common Failure Point Step1 1. In Vitro Binding (CHO Cells) Step2 2. Selectivity Check (S- vs R- Enantiomer) Step1->Step2 Decision Is Ki(S) < 100nM? Step2->Decision Step3 3. Isolated Organ Bath (Guinea Pig Atria) Decision->Step3 Yes Step4 4. In Vivo: Resting Model (Telemetry) Step3->Step4 Functional Check Step5 5. In Vivo: Sympathetic Challenge (Isoproterenol Infusion) Step4->Step5 Required for Efficacy Proof Outcome VALIDATED DATA Blunted Tachycardia Preserved Resting HR Step5->Outcome

Figure 2: Translational Workflow. Note that Step 4 (Resting Model) often yields false negatives regarding efficacy if Step 5 (Challenge) is omitted.

References

  • Wolf, P. S., et al. (1985). Pharmacology of celiprolol.[1][2][3][4][5][7][8][9] Journal of Clinical Pharmacology. Link

    • Relevance: Establishes the foundational pharmacology, specifically the cardioselectivity and ISA profile in pithed r
  • Lilja, J. J., et al. (2004). Interaction of Celiprolol with P-glycoprotein. British Journal of Clinical Pharmacology. Link

    • Relevance: Critical for understanding the pharmacokinetic variables (transport)
  • Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet. Link

    • Relevance: Highlights the clinical application where the specific hemodynamic profile (lack of severe bradycardia) is advantageous.
  • Tenero, D., et al. (1990). Comparative enantioselective pharmacokinetic studies of celiprolol.[10] Journal of Pharmacokinetics and Biopharmaceutics. Link

    • Relevance: Confirms the pharmacokinetics of the (S) vs (R)

Sources

Comparative

Comprehensive Comparative Guide: Celiprolol vs. Placebo in Essential Hypertension

Executive Summary Celiprolol represents a third-generation -adrenergic receptor antagonist distinguished by a unique pharmacological triad: cardioselective -antagonism, intrinsic sympathomimetic activity (ISA) via -parti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Celiprolol represents a third-generation


-adrenergic receptor antagonist distinguished by a unique pharmacological triad: cardioselective 

-antagonism, intrinsic sympathomimetic activity (ISA) via

-partial agonism, and weak

-adrenergic blockade.[1]

Unlike traditional non-selective beta-blockers (e.g., propranolol) or pure cardioselective agents (e.g., atenolol), Celiprolol’s dual mechanism allows for effective blood pressure reduction with a minimized impact on resting heart rate and a favorable metabolic/respiratory profile. This guide analyzes controlled clinical data comparing Celiprolol to placebo, demonstrating its efficacy in hypertension management while highlighting its distinct safety advantages in populations with metabolic or respiratory comorbidities.

Mechanistic Architecture

The clinical differentiation of Celiprolol stems from its receptor selectivity profile. While it blocks the


 receptors to reduce cardiac output, its partial agonism at 

receptors prevents the unopposed alpha-adrenergic vasoconstriction often seen with other beta-blockers.[1]
Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of Celiprolol compared to a pure antagonist, highlighting the preservation of bronchodilation and peripheral vasodilation.

Celiprolol_MOA cluster_heart Cardiac Tissue (Myocytes) cluster_periph Peripheral/Bronchial Smooth Muscle Celiprolol Celiprolol Molecule B1_Rec Beta-1 Receptor Celiprolol->B1_Rec Antagonism (Blockade) B2_Rec Beta-2 Receptor Celiprolol->B2_Rec Partial Agonism (ISA) cAMP_Heart cAMP Production B1_Rec->cAMP_Heart Inhibits Effect_Heart Reduced Contractility & Output cAMP_Heart->Effect_Heart Lowers BP cAMP_Smooth cAMP Production B2_Rec->cAMP_Smooth Stimulates (Weak) Effect_Smooth Vasodilation & Bronchosparing cAMP_Smooth->Effect_Smooth Maintains Patency

Caption: Celiprolol blocks cardiac Beta-1 receptors while partially stimulating peripheral Beta-2 receptors.

Clinical Efficacy Analysis

In randomized, double-blind, placebo-controlled trials, Celiprolol demonstrates statistically significant antihypertensive efficacy. The data below synthesizes findings from key pivotal trials (e.g., Herrmann et al., Taylor et al.).

Quantitative Hemodynamic Data

The following table summarizes the mean reduction in blood pressure (BP) observed after 4–6 weeks of treatment.

Table 1: Comparative Efficacy (Celiprolol vs. Placebo)

ParameterCeliprolol Group (200-400 mg)Placebo GroupDifference (

)
Statistical Significance
Systolic BP (mmHg) -16.0-5.0-11.0

Diastolic BP (mmHg) -11.0-6.0-5.0

Response Rate (%)*66%38%+28%

Resting Heart Rate -7.7%-1.2%-6.5%

*Response defined as DBP


 90 mmHg or reduction 

10 mmHg.[2]

Key Insight: Unlike propranolol, which can reduce resting heart rate by >20%, Celiprolol induces only a modest reduction (-7.7%).[3] This "chronotropic sparing" is a direct clinical manifestation of its ISA, preserving cardiac reserve in active patients.

Experimental Protocol: The Self-Validating Trial

To replicate or evaluate these findings, a rigorous experimental design is required. The protocol below outlines the standard workflow for a placebo-controlled antihypertensive trial, ensuring washout of prior medications to establish a valid baseline.

Trial Workflow Diagram

Trial_Protocol cluster_arms Screening Screening Phase (History & Physical) Washout Washout Period (2 Weeks) Discontinue prior meds Screening->Washout Baseline Baseline Measurements (BP > 140/90 mmHg) Washout->Baseline Randomization Randomization (1:1) Double-Blind Baseline->Randomization Arm_Active Active Arm Celiprolol 200mg OD Randomization->Arm_Active Arm_Placebo Placebo Arm Matching Tablet Randomization->Arm_Placebo Titration Titration Check (Week 2) If DBP > 90 mmHg -> Increase Dose Arm_Active->Titration Arm_Placebo->Titration Endpoint Primary Endpoint (Week 6) Change in Trough SBP/DBP Titration->Endpoint

Caption: Standardized washout and titration protocol ensures isolation of the drug's specific hemodynamic effects.

Protocol Specifics
  • Washout: A 2-week single-blind placebo run-in is critical to eliminate carry-over effects of previous antihypertensives.

  • Titration Logic: If DBP remains

    
     mmHg at Week 2, the dose is doubled (e.g., 200mg 
    
    
    
    400mg). This mimics real-world clinical practice ("treat-to-target").
  • Trough Measurement: BP must be measured 24 hours post-dose (trough) to validate once-daily efficacy.

Safety & Ancillary Benefits

Celiprolol's safety profile diverges significantly from the class average of beta-blockers, particularly regarding respiratory and metabolic function.

Respiratory Safety (Asthma/COPD)

Standard beta-blockers are contraindicated in asthma due to


-mediated bronchoconstriction.
  • Experimental Data: In crossover trials involving asthmatic hypertensives, Celiprolol (400mg) increased FEV1 by 12% , whereas propranolol decreased it by 9% .

  • Mechanism: The

    
     partial agonism actively opposes bronchoconstriction, making Celiprolol a viable option for hypertensive patients with mild-to-moderate respiratory disease.
    
Metabolic Neutrality

Beta-blockers often worsen lipid profiles (increasing triglycerides, decreasing HDL) and mask hypoglycemia.

  • Lipid Profile: Celiprolol has been shown to decrease LDL cholesterol (-16.9% in hyperlipidemic patients) and triglycerides , while maintaining or slightly increasing HDL.[3]

  • Glucose: No adverse effect on insulin sensitivity or glucose tolerance has been observed in long-term controlled trials.

References

  • Herrmann, J. M., et al. (1988). A placebo-controlled double-blind multicenter study of celiprolol in the treatment of mild and moderate hypertension. Journal of Cardiovascular Pharmacology.

  • Taylor, S. H. (1988).[4] Celiprolol in hypertension: Clinical efficacy and safety. American Heart Journal.[4]

  • Fogari, R., et al. (1990). The effect of celiprolol on the blood lipid profile in hypertensive patients with high cholesterol levels. Journal of Cardiovascular Pharmacology.

  • Doshan, H. D., et al. (1986). Celiprolol, atenolol and propranolol: a comparison of pulmonary effects in asthmatic patients. Journal of Clinical Pharmacology.

  • Ong, H. T. (2007). Beta blockers in hypertension and cardiovascular disease.[2][4][5][6][7] British Medical Journal.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of (S)-(-)-Celiprolol Hydrochloride

[1] Part 1: Executive Safety Directive Do not dispose of (S)-(-)-Celiprolol Hydrochloride down the drain. Although (S)-(-)-Celiprolol Hydrochloride is often classified as "non-hazardous" under basic transport regulations...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

Do not dispose of (S)-(-)-Celiprolol Hydrochloride down the drain.

Although (S)-(-)-Celiprolol Hydrochloride is often classified as "non-hazardous" under basic transport regulations (DOT/IATA), it is a potent bioactive agent (beta-1 selective antagonist).[1] Release into municipal water systems poses a significant risk of chronic aquatic toxicity (H412).[1]

Immediate Action Plan:

  • Segregate: Isolate all solid and liquid waste containing this compound from general trash and sewer lines.[1]

  • Label: Clearly mark all waste containers as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only."

  • Destroy: The only authorized disposal method is High-Temperature Incineration (HTI) via a licensed chemical waste contractor.[1]

Part 2: Compound Characterization & Hazards[1]

To ensure proper handling, your team must understand the physical and chemical nature of the waste stream.[1] The (S)-enantiomer is the pharmacologically active form responsible for beta-blocking activity; therefore, it requires stricter containment than the racemate.[1]

Table 1: Physicochemical & Safety Profile
ParameterDataOperational Implication
Compound Name (S)-(-)-Celiprolol Hydrochloride--
CAS Number 57470-78-7 (Racemate)*Use racemate SDS for general physical properties if specific (S)-SDS is unavailable.[1]
Physical State White to off-white crystalline powderRisk of dust generation during weighing.[1]
Solubility Soluble in water (~20 mg/mL), EthanolSpills can rapidly mobilize into drains if not diked.[1]
Hazard Statements H302: Harmful if swallowedH412: Harmful to aquatic life with long-lasting effectsZero-discharge policy required for sinks and drains.[1]
Target Organs Cardiovascular system, LungsAvoid inhalation of dust; use N95 or fume hood.[1]

*Note: While specific CAS numbers exist for enantiomers, waste manifests often track the parent racemate CAS for regulatory simplicity unless specific purity requires otherwise.[1]

Part 3: Operational Disposal Protocol

This protocol utilizes a "Cradle-to-Grave" approach, ensuring the compound is tracked from the moment it becomes waste until its ultimate destruction.[1]

Workflow Diagram: Decision Matrix

The following logic flow dictates the handling of Celiprolol waste streams.

DisposalWorkflow Start Waste Generation (S)-(-)-Celiprolol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolidContainer Container: Rigid Plastic/Fiber Drum Label: 'Pharm Waste - Incinerate' Bagging->SolidContainer Manifest Waste Manifesting (Profile as Non-RCRA Pharm) SolidContainer->Manifest Segregation Segregate from Oxidizers/Acids Liquid->Segregation LiquidContainer Container: HDPE Carboy Label: 'Non-Regulated Pharm Waste' Segregation->LiquidContainer LiquidContainer->Manifest Destruction High-Temperature Incineration (>1000°C) Manifest->Destruction Licensed Hauler

Figure 1: Decision matrix for segregating and processing Celiprolol Hydrochloride waste streams.

Detailed Procedures

A. Solid Waste (Powder, Contaminated PPE) [1]

  • Collection: Place all disposable spatulas, weighing boats, and contaminated nitrile gloves into a clear, 4-mil polyethylene bag.[1]

  • Containment: Seal the bag with tape and place it inside a secondary rigid container (fiber drum or poly bucket).

  • Labeling: Affix a yellow "Chemical Waste" label.

    • Constituents: "(S)-(-)-Celiprolol Hydrochloride, Solid."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

B. Liquid Waste (Aqueous/Solvent Solutions) [1]

  • Compatibility Check: Ensure the collection carboy does not contain strong oxidizing agents (e.g., Nitric Acid), which could react with the amine groups in Celiprolol.[1]

  • pH Adjustment: If the solution is highly acidic (pH < 2) due to HPLC mobile phases (e.g., TFA), neutralize to pH 5-9 to prevent container degradation, though this is not strictly required for the API itself.[1]

  • Containment: Use HDPE (High-Density Polyethylene) or Glass carboys.[1]

  • Labeling:

    • Constituents: "Water (90%), Acetonitrile (9%), (S)-(-)-Celiprolol HCl (1%)."[1]

    • Note: Even trace amounts require the entire volume to be treated as chemical waste.[1]

Part 4: Emergency Spillage Procedures

In the event of an accidental release, rapid containment prevents environmental violation.[1]

1. Dry Powder Spill:

  • PPE: Wear N95 respirator (or P100), safety goggles, and double nitrile gloves.[1]

  • Technique: Do not dry sweep (creates dust).[1]

  • Cleanup: Cover the spill with wet paper towels (dampened with water) to suppress dust.[1] Scoop the wet slurry into a waste bag. Wipe the area three times with water and detergent.[1]

2. Liquid Spill:

  • Containment: Use absorbent pads or vermiculite to dike the spill perimeter.[1]

  • Absorption: Cover the liquid with an inert absorbent (sand, vermiculite, or commercial spill pads).[1]

  • Disposal: Shovel the saturated absorbent into a heavy-duty bag. Treat as solid chemical waste.[1]

Part 5: Scientific Rationale & Regulatory Context[1]

Why Incineration? Beta-blockers like Celiprolol are designed to be stable in biological systems (high metabolic stability).[1] Consequently, they are recalcitrant in standard wastewater treatment plants (WWTPs).[1] If released into the environment, they act as "pseudo-persistent" pollutants.[1]

  • Mechanism: They bind to beta-adrenergic receptors in fish and aquatic invertebrates, disrupting heart rate, reproduction, and growth rates [1].[1]

  • Bioaccumulation: Although Celiprolol has a low LogP (~0.8), chronic exposure in closed water systems can lead to bio-concentration in aquatic tissues.[1]

Regulatory Status (US/EU):

  • RCRA (USA): Celiprolol is not a P-listed (acutely hazardous) or U-listed toxic waste.[1] However, under the "Cradle-to-Grave" responsibility, the generator is liable for environmental damage.[1] Best practice dictates treating it as "Non-RCRA Regulated Pharmaceutical Waste" destined for incineration [2].[1]

  • REACH/CLP (EU): Classified as Aquatic Chronic 3 (H412) .[1] Disposal must comply with Directive 2008/98/EC on waste [3].[1]

References
  • Maszkowska, J., et al. (2014).[1] Environmental fate and analytical determination of beta-blockers and beta-agonists.[1] Trends in Environmental Analytical Chemistry.[1]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] Federal Register.[1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Celiprolol Hydrochloride - Classification and Labelling.[1][2][3][4][5][1]

  • PubChem. (2023).[1] Celiprolol Hydrochloride Compound Summary (CID 56044).[1] National Library of Medicine.[1]

Sources

Handling

Personal protective equipment for handling (S)-(-)-Celiprolol Hydrochloride

Part 1: Executive Hazard Analysis & Biological Context The Core Directive: Treat (S)-(-)-Celiprolol Hydrochloride not merely as a chemical reagent, but as a potent Bioactive Pharmaceutical Ingredient (API) . Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis & Biological Context

The Core Directive: Treat (S)-(-)-Celiprolol Hydrochloride not merely as a chemical reagent, but as a potent Bioactive Pharmaceutical Ingredient (API) .

Unlike standard organic reagents, the primary risk here is not immediate chemical burns or explosion, but systemic pharmacological uptake . (S)-(-)-Celiprolol is a


-selective adrenoceptor antagonist with partial 

-agonist activity.[1]

Why This Matters (The "Expert" Insight): Standard safety data sheets (SDS) often classify this compound generically as "Harmful if swallowed" (Acute Tox. 4). However, in a research setting, the risk profile is nuanced:

  • Potency: As a pure salt, milligram quantities represent significant therapeutic doses. Accidental inhalation of dust can lead to rapid systemic absorption via the pulmonary route, bypassing first-pass metabolism.

  • Cardiovascular Impact: Inadvertent exposure can trigger bradycardia (slow heart rate) and hypotension. While its partial agonist activity mitigates severe bronchoconstriction compared to non-selective beta-blockers, asthmatics remain a high-risk group.

  • Environmental Persistence: It is classified as Aquatic Chronic 3 , meaning it resists degradation in water systems. Zero-discharge to drains is a non-negotiable rule.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling the neat powder.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum)Critical: The powder is fine and electrostatic. Inhalation is the fastest route to systemic toxicity. If handling >1g outside a fume hood, a P100/P3 half-mask is required.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Permeation Defense: Hydrochloride salts are highly water-soluble. Sweat inside a single glove can solubilize dust, creating a concentrated solution against the skin. Protocol: Wear two pairs; discard the outer pair immediately after weighing.
Ocular Chemical Safety Goggles Safety glasses with side shields are insufficient for powder handling due to the risk of airborne particulates bypassing the side gaps.
Body Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of dust on street clothes. Tyvek sleeves are recommended for high-frequency handling.
Part 3: Operational Workflows
3.1 Engineering Controls & Weighing Protocol

Objective: Eliminate the generation of airborne dust.

The "Static Trap" Warning: Hydrochloride salts are prone to static charge. When using a spatula, the powder may "jump."

  • Mitigation: Use an antistatic gun or ionizing bar if available. If not, wipe the spatula with an ethanol-dampened wipe immediately before use to discharge static.

Step-by-Step Weighing Procedure:

  • Preparation: Place the balance inside a certified chemical fume hood.

  • Setup: Pre-weigh the receiving vessel (vial) with its lid on to tare.

  • Transfer: Open the source container only inside the hood. Transfer solid using a clean spatula.

  • Containment: Cap the receiving vessel before removing it from the balance pan.

  • Decontamination: Wipe the exterior of the receiving vessel and the balance area with a wet paper towel (water/ethanol) immediately after use. Do not use compressed air to clean the balance; this aerosolizes the drug.

3.2 Solubilization Logic

(S)-(-)-Celiprolol HCl is soluble in water, methanol, and ethanol.

  • Preferred Solvent: Water or Saline (for biological assays).

  • Solubility Limit: ~20 mg/mL in water (clear solution).

  • Protocol: Add solvent in aliquots. Vortexing is preferred over sonication to prevent heating, which can degrade the salt form over time.

3.3 Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

G Start Start: Handling (S)-(-)-Celiprolol HCl StateCheck State: Solid or Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath High Risk (Dust) LiquidPath Aqueous/Organic Solution StateCheck->LiquidPath Lower Risk (Splash) HoodCheck Is Fume Hood Available? SolidPath->HoodCheck Use Experimental Use (Standard PPE) LiquidPath->Use ActionHood Work inside Hood (Sash at proper height) HoodCheck->ActionHood Yes ActionResp STOP: Require P100/N95 + Designated Area HoodCheck->ActionResp No Weighing Weighing Protocol: 1. Anti-static measures 2. Wet-wipe cleanup ActionHood->Weighing Dissolve Solubilization: Add solvent slowly Vortex (No Heat) Weighing->Dissolve Dissolve->LiquidPath

Figure 1: Operational Decision Matrix for Celiprolol HCl. Note the critical branch point at "Solid/Powder" handling.

Part 4: Emergency Response & Disposal
4.1 Spill Response (The "Wet Method")

If dry powder is spilled, DO NOT SWEEP . Sweeping generates invisible aerosols.

  • Evacuate: Clear the immediate area of personnel not wearing PPE.

  • Cover: Gently cover the spill with paper towels.

  • Dampen: Wet the towels with water (low pressure) to solubilize the powder into the paper.

  • Collect: Scoop up the wet towels and place them in a hazardous waste bag.

  • Wash: Clean the surface three times with soap and water.

4.2 Waste Disposal Classification

Celiprolol Hydrochloride must be treated as Hazardous Chemical Waste , not general trash.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (Incineration).

  • Liquid Waste: Aqueous solutions must go into "Aqueous Chemical Waste" containers.

    • Labeling: Must be clearly labeled "Contains Celiprolol HCl - Beta Blocker - Toxic to Aquatic Life."

    • Prohibition: Under no circumstances should this be poured down the sink.

4.3 Emergency Logic Diagram

SpillResponse Event Spill Event Detected Type Type of Spill? Event->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid ActionDry 1. Do NOT Sweep 2. Cover with wet towels 3. Scoop to HazWaste Powder->ActionDry ActionWet 1. Absorb with pads 2. Bag for Incineration 3. Wash surface x3 Liquid->ActionWet Disposal Final Disposal: High-Temp Incineration ActionDry->Disposal ActionWet->Disposal

Figure 2: Emergency Response Protocol. The "Do Not Sweep" rule is the critical failure point to avoid.

References
  • Moehs Ibérica. (2020). Safety Data Sheet: Celiprolol Hydrochloride.
  • Cayman Chemical. (2024).[2] Safety Data Sheet: Celiprolol (hydrochloride). Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362128, Celiprolol hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Celiprolol hydrochloride.
  • Sigma-Aldrich. (n.d.). Product Specification: Celiprolol hydrochloride. Retrieved from [1][2][3][4][5][6][7][8][9][10][11]

Sources

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